(+)-Borneol
Description
Historical Context and Traditional Medicinal Perspectives
For centuries, borneol has been a staple in traditional medicine systems, particularly in Asia. In Traditional Chinese Medicine (TCM), it is referred to as "Bing Pian" and has been utilized for over 1,500 years. frontiersin.orgfrontiersin.org Historically, it was used to "open the orifices," "invigorate the blood," and "relieve pain," often in the context of managing chest pain and reviving consciousness. caringsunshine.com Early records of its use can be found in the Bencao Gangmu and it was officially included in Chinese materia medica works during the Tang Dynasty. wikipedia.orgresearchgate.net
Traditionally, borneol was sourced from plants like Dryobalanops aromatica (producing natural d-Borneol) and was also imported from Southeast Asia. researchgate.net In TCM theory, borneol is considered an "ushering drug," believed to guide other medicinal components to their target organs, especially in the upper body, including the brain. frontiersin.orgmdpi.com This belief is supported by modern research suggesting borneol can enhance the permeability of various biological barriers. frontiersin.org Beyond China, borneol has also been a part of Ayurvedic medicine in India, known as "Pachha Karpooram," where it has been used for its analgesic and antispasmodic properties to treat digestive and nervous system disorders. scholarsresearchlibrary.com
Stereoisomeric Forms and Enantiomeric Purity in Research
Borneol is a chiral molecule, meaning it exists in non-superimposable mirror-image forms called enantiomers. numberanalytics.com The two primary enantiomers are (+)-borneol (also known as d-borneol) and (-)-borneol (B1667373) (l-borneol). wikipedia.org These enantiomers, along with their diastereomer isoborneol (B83184) (which also has (+) and (-) enantiomers), are the main stereoisomers of borneol. wikipedia.orglibretexts.org Natural borneol can be optically pure, with this compound extracted from plants like those in the Dipterocarpaceae family and (-)-borneol from Blumea balsamifera. nih.gov In contrast, synthetic borneol is often a racemic mixture, containing multiple stereoisomers. frontiersin.orgnih.gov
The distinction between these stereoisomers is critical in a research context due to the concept of enantiomeric purity. Enantiomeric purity refers to the measure of a single enantiomer in a mixture and is a vital factor in the safety and efficacy of pharmaceuticals. wisdomlib.org Different enantiomers of a chiral drug can exhibit distinct pharmacological activities, pharmacokinetic profiles, and toxicities. numberanalytics.comwisdomlib.org The human body is chirally selective and may interact with each enantiomer differently. veranova.com For instance, research has indicated that natural borneol (d-Borneol) may have a stronger neuroprotective effect compared to synthetic borneol. mdpi.com Therefore, ensuring the enantiomeric purity of this compound in research is essential for accurately assessing its biological effects and therapeutic potential. numberanalytics.comresearchgate.net
Table 1: Stereoisomers of Borneol
| Stereoisomer | Common Name | Natural Source Example |
|---|---|---|
| This compound | d-Borneol | Dryobalanops aromatica |
| (-)-Borneol | l-Borneol | Blumea balsamifera |
| (+)-Isoborneol | - |
Current Research Trends and Emerging Areas of Investigation
Current scientific investigation into this compound is exploring a variety of its pharmacological properties. A significant area of research is its role as a penetration enhancer. frontiersin.org Studies suggest that borneol can increase the permeability of the blood-brain barrier, skin, and mucous membranes, potentially enhancing the delivery and bioavailability of other drugs. frontiersin.orgscholarsresearchlibrary.com
The neuroprotective effects of borneol are another major focus. frontiersin.org Research indicates that it may protect against neuronal injury in conditions like ischemic stroke by improving cerebral blood flow, inhibiting neuronal excitotoxicity, and promoting neurogenesis and angiogenesis. frontiersin.orgfrontiersin.org Some studies have explored its potential in combination with other drugs, such as in the approved stroke medication edaravone/dexborneol in China. wikipedia.org
Furthermore, anti-inflammatory and analgesic properties of borneol are being investigated. researchgate.netnumberanalytics.com Research has shown that borneol can reduce the production of pro-inflammatory cytokines. mdpi.comamegroups.cn There is also emerging interest in its potential antimicrobial and antitumor activities. frontiersin.orgmdpi.comscholarsresearchlibrary.com The development of borneol-modified nanocarriers for targeted drug delivery in cancer treatment is a promising new frontier. frontiersin.org
The market for natural borneol is also seeing growth, driven by consumer interest in natural health products and fragrances. researchandmarkets.comopenpr.com This trend is likely to spur further research into sustainable sourcing and new applications for this compound.
Table 2: Investigated Properties of Borneol in Research
| Research Area | Investigated Effect |
|---|---|
| Drug Delivery | Penetration enhancer for various biological barriers |
| Neuroprotection | Protection against ischemic stroke injury |
| Anti-inflammatory | Reduction of inflammatory markers |
| Analgesic | Pain relief |
| Antimicrobial | Activity against bacteria and fungi |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGKSKDOIYIVQL-WEDXCCLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2O | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Record name | BORNEOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052143, DTXSID2058700 | |
| Record name | endo-Borneol | |
| Source | EPA DSSTox | |
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| Record name | (+)-Borneol | |
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Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes., White translucent solid; [Hawley], White to off-white crystals; piney camphoraceous aroma | |
| Record name | BORNEOL | |
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| Record name | Borneol | |
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| Record name | Borneol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1384/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
212 °C | |
| Record name | BORNEOL | |
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Flash Point |
150 °F (60 °C) /closed cup/ | |
| Record name | BORNEOL | |
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Solubility |
In water, 738 mg/L at 25 °C, Slightly soluble in propylene glycol, Soluble in alcohol and ether, Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils, Soluble (in ethanol) | |
| Record name | BORNEOL | |
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| Record name | Borneol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1384/ | |
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Density |
Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/ | |
| Record name | BORNEOL | |
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Vapor Pressure |
0.03 [mmHg], 5.02X10-2 mm Hg at 25 °C | |
| Record name | Borneol | |
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Color/Form |
White to off-white crystals, White translucent lumps | |
CAS No. |
507-70-0, 464-43-7 | |
| Record name | BORNEOL | |
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| URL | https://cameochemicals.noaa.gov/chemical/2629 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | endo-Borneol | |
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| Record name | d-Borneol | |
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| Record name | (+)-Borneol | |
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| Record name | Borneol | |
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| Record name | D-Borneol | |
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| Record name | (+)-Borneol | |
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| Record name | BORNEOL, (+)- | |
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| Record name | BORNEOL | |
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Melting Point |
202 °C, Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/ | |
| Record name | BORNEOL | |
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Biosynthesis and Metabolic Pathways of + Borneol
Genomic and Transcriptomic Insights into (+)-Borneol Biosynthesis
The production of this compound is dependent on the expression of genes encoding the necessary biosynthetic enzymes. Genomic and transcriptomic analyses have been instrumental in identifying these genes and understanding their regulation.
Methylerythritol Phosphate (B84403) (MEP) Pathway Precursors
In plants, the biosynthesis of monoterpenes, including this compound, primarily occurs in plastids and utilizes precursors from the methylerythritol phosphate (MEP) pathway. nih.govrsc.orgmdpi.com This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). nih.gov Subsequent enzymatic steps lead to the formation of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govresearchgate.netnih.gov These two molecules are the universal precursors for all terpenoids. nih.gov The MEP pathway is responsible for producing precursors for monoterpenes, diterpenes, and tetraterpenes. rsc.org Studies in various plants, including those that produce borneol, have shown that the MEP pathway is the main source of IPP and DMAPP for monoterpene synthesis. nih.govscispace.com
Mevalonate (B85504) (MVA) Pathway Precursors
While the MEP pathway is predominant for monoterpene precursor synthesis in plastids, the mevalonate (MVA) pathway, located in the cytoplasm, also produces IPP and DMAPP. nih.govrsc.orgnih.gov The MVA pathway starts with the condensation of three acetyl-CoA molecules. tum.de This pathway is generally associated with the synthesis of sesquiterpenes, triterpenes, and sterols. rsc.orgfrontiersin.org However, there is evidence of "crosstalk" between the MEP and MVA pathways, suggesting that under certain conditions, precursors from the MVA pathway might contribute to monoterpene biosynthesis. nih.gov In some engineered microbial systems for this compound production, the MVA pathway is overexpressed to increase the supply of precursors. frontiersin.orgnih.govresearchgate.net
Key Enzymes in this compound Synthesis
The synthesis of this compound from its acyclic precursor, geranyl diphosphate (GPP), is a critical step catalyzed by specific enzymes.
The key enzyme responsible for the cyclization of GPP to form (+)-bornyl diphosphate (BPP) is (+)-bornyl diphosphate synthase (BPPS). frontiersin.orgresearchgate.net This enzyme catalyzes the first committed step in the biosynthesis of this compound. researchgate.netfrontiersin.org BPPS enzymes have been identified and characterized from several plant species, including Salvia officinalis, Lavandula angustifolia, Lippia dulcis, and Cinnamomum burmanni. scispace.comfrontiersin.org
The activity of BPPS involves a complex carbocation-mediated cyclization of GPP. researchgate.net Unlike many other terpene synthases that terminate the reaction by deprotonation to form an alkene or by adding water to form an alcohol, the reaction catalyzed by BPPS is quenched by the re-addition of the diphosphate group, resulting in the formation of (+)-BPP. researchgate.netnih.gov This intermediate is then hydrolyzed by a phosphatase to yield this compound. researchgate.netfrontiersin.org
The specificity of BPPS can vary between different plant species. For instance, the BPPS from Cinnamomum burmanni (CbTPS1) exhibits high specificity, with this compound being the main product, accounting for 88.70% of the total products in an in vitro assay. frontiersin.orgnih.gov In contrast, the BPPS from Salvia officinalis produces about 75% BPP and 25% other monoterpenes, while the enzyme from Lavandula angustifolia generates only 30% BPP and 70% other monoterpenes. scispace.com The BPPS from Lippia dulcis is unique in that it produces BPP as its sole product. scispace.com
Bornyl diphosphate synthases belong to the large family of terpenoid synthase (TPS) enzymes. scispace.comfrontiersin.org The TPS gene family is divided into several subfamilies (TPS-a through TPS-h) based on sequence similarity and functional characteristics. mdpi.comfrontiersin.org Monoterpene synthases, including BPPS, are typically found in the TPS-b and TPS-g subfamilies. mdpi.comfrontiersin.org For example, CbTPS1 from Cinnamomum burmanni is classified into the TPS-b subfamily. frontiersin.org The diversity within the TPS family allows for the production of a vast array of different terpenoid structures from the same basic precursors. mdpi.com
Bornyl Diphosphate Synthase (BPPS) Activity and Specificity
Gene Expression Regulation in this compound Accumulation
The accumulation of this compound in plants is directly linked to the expression levels of the genes encoding the biosynthetic enzymes, particularly BPPS. nih.govchinbullbotany.com Transcriptomic analyses of different chemotypes of Cinnamomum burmanni have shown that the expression of a specific BPPS gene (CbTPS1) is significantly higher in the leaves of high-borneol chemotypes compared to low-borneol or borneol-free chemotypes. nih.govresearchgate.net
Optimization of Dephosphorylation Processes
A significant bottleneck in the microbial production of this compound is the dephosphorylation of bornyl diphosphate (BPP). nih.govresearchgate.net This step is unusually complex and can be limited by side reactions and competition from other cellular dephosphorylation processes, particularly lipid metabolism. nih.govresearchgate.net
To address this, researchers have focused on identifying and engineering phosphatases to specifically and efficiently convert BPP to this compound. nih.gov Systematic screening identified two endogenous S. cerevisiae phosphatases, Lpp1 (Lipid Phosphate Phosphatase) and Dpp1 (Diacylglycerol Pyrophosphate Phosphatase), that are involved in this compound production. nih.govresearchgate.net Overexpression of these native enzymes was shown to increase production. researchgate.net
Furthermore, seven heterologous phosphatases from plant sources were identified and validated, leading to a production increase of up to 152%. nih.govresearchgate.net This strategy of rewiring the dephosphorylation metabolism, combined with optimizing the MVA pathway, dramatically increased the this compound titer to 753 mg/L in fed-batch fermentation, the highest reported yield to date. nih.govresearchgate.netresearchgate.net This work demonstrated that the Golgi apparatus is the primary site for this compound generation, where the membrane protein Lpp1 facilitates the conversion. nih.gov In E. coli, overexpressing the endogenous Nudix hydrolase NudJ was also shown to facilitate the dephosphorylation of precursors and boost borneol production. acs.orgnih.gov
| Phosphatase | Source Organism | Host Organism | Effect on Production | Reference |
|---|---|---|---|---|
| Lpp1 | Saccharomyces cerevisiae (endogenous) | Saccharomyces cerevisiae | Increased this compound production | nih.govresearchgate.net |
| Dpp1 | Saccharomyces cerevisiae (endogenous) | Saccharomyces cerevisiae | Increased this compound production | nih.govresearchgate.net |
| NudJ | Escherichia coli (endogenous) | Escherichia coli | Boosted borneol production | acs.orgnih.gov |
| Various | Plant (heterologous) | Saccharomyces cerevisiae | Increased this compound production by up to 152% | nih.govresearchgate.net |
Influence of Environmental Factors on + Borneol Production
Neuropharmacological Effects
This compound, a bicyclic organic compound, demonstrates significant neuroprotective properties by mitigating the inflammatory processes that occur following an ischemic brain injury. frontiersin.orgresearchgate.netnih.gov The damage from such an injury is not limited to the initial ischemic event; a subsequent inflammatory cascade contributes significantly to secondary brain damage. mdpi.com this compound intervenes in this cascade through multiple mechanisms, including the reduction of pro-inflammatory cytokine production, modulation of enzymatic pathways, inhibition of key signaling pathways, and suppression of microglial activation. frontiersin.orgnih.govnih.gov
Neuroprotection Mechanisms
Attenuation of Inflammation in Ischemic Brain Injury
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)
A critical aspect of the inflammatory response in the brain after ischemia is the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). mdpi.comnih.gov These molecules are released by activated resident immune cells, such as microglia, and amplify the inflammatory response, which can lead to further neuronal death. mdpi.comnih.gov
Scientific investigations have confirmed that this compound can suppress the expression and release of these key cytokines. nih.govamegroups.orgnih.gov In experimental models of cerebral ischemia, treatment with borneol has been shown to significantly lower the levels of TNF-α, IL-1β, and IL-6 in brain tissue. nih.govamegroups.org This anti-inflammatory action helps to protect neurons from secondary damage. frontiersin.orgnih.gov For instance, studies in rats with permanent cerebral ischemia showed that this compound treatment decreased the expression of TNF-α in the ischemic cortical regions. nih.gov Similarly, various forms of borneol have been noted to reduce levels of these cytokines in cerebral ischemia/reperfusion models. nih.gov
Modulation of COX-2 and 5-LOX Pathways
The Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) enzymes are pivotal in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.govexonpublications.com In the context of neurodegenerative diseases and ischemic brain injury, the pathways involving these enzymes are often upregulated, contributing to neuroinflammation. nih.govexonpublications.com
This compound exerts its anti-inflammatory effects by down-regulating the expression of both COX-2 and 5-LOX. frontiersin.orgnih.gov By inhibiting these enzymes, borneol effectively reduces the production of their inflammatory products. frontiersin.org Meta-analysis of several studies has confirmed that borneol plays an anti-inflammatory role by significantly decreasing the expression of 5-LOX and COX-2 in the serum or brain tissue of animals with cerebral ischemia. frontiersin.orgnih.gov Research on animal models of epilepsy has also demonstrated that this compound can decrease the levels of COX-2. researchgate.netnih.gov
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. nih.govamegroups.org Its activation leads to the transcription of a wide array of pro-inflammatory genes, including those for various cytokines and chemokines. amegroups.orgnih.gov In the brain, NF-κB activation can be triggered by events like ischemic injury, leading to a cascade of inflammation. amegroups.orgresearchgate.net
This compound has been shown to inhibit the activation of the NF-κB signaling pathway. amegroups.orgresearchgate.netnih.govfrontiersin.org It can prevent the degradation of IκBα (inhibitor of kappa B alpha), a protein that keeps NF-κB inactive in the cytoplasm. frontiersin.orgnih.gov By blocking the degradation of IκBα, borneol prevents NF-κB from moving into the nucleus and initiating the transcription of inflammatory genes. frontiersin.orgnih.gov This mechanism has been observed in various experimental models, including those for sepsis, ischemic stroke, and epilepsy, highlighting a key pathway through which this compound exerts its broad anti-inflammatory and neuroprotective effects. nih.govfrontiersin.org
Microglial Activation Inhibition
Microglia are the primary immune cells of the central nervous system and are among the first responders to brain injury. mdpi.comresearchgate.net Following an ischemic event, microglia become activated and can adopt a pro-inflammatory M1 phenotype. mdpi.comnih.govfrontiersin.org This activation leads to the release of neurotoxic substances and pro-inflammatory cytokines, which can exacerbate neuronal damage. mdpi.comnih.govnih.gov
This compound has been found to directly inhibit the activation of microglia. nih.govfrontiersin.org In laboratory settings, it has been shown to suppress microglia activation induced by lipopolysaccharide (LPS), a potent inflammatory agent. nih.govnih.gov Treatment with this compound can reduce the toxicity of activated microglia to neurons by decreasing the secretion of pro-inflammatory cytokines like TNF-α and IL-1β, while increasing the levels of anti-inflammatory cytokines such as Interleukin-10. nih.gov Furthermore, studies indicate that this compound can inhibit the M1 phenotype polarization of microglia, suggesting it can steer the microglial response towards a less inflammatory state. nih.govfrontiersin.org This inhibitory effect on microglial activation is a crucial component of its neuroprotective action. nih.govfrontiersin.org
Antioxidant Mechanisms
This compound demonstrates significant antioxidant properties through various mechanisms, including the reduction of reactive oxygen species (ROS), enhancement of endogenous antioxidant enzyme activities, and activation of key signaling pathways. These actions collectively contribute to cellular protection against oxidative stress, which is implicated in a range of pathological conditions. patsnap.comjefferson.edu
Reduction of Reactive Oxygen Species (ROS) Generation
This compound has been shown to directly counteract the generation of ROS. In experimental models, it has demonstrated the ability to inhibit ROS production induced by various stimuli. For instance, studies have shown that this compound can decrease neuronal ROS production resulting from oxygen-glucose deprivation and inhibit ROS generation induced by the β-amyloid peptide in SH-SY5Y neuroblastoma cells. nih.govfrontiersin.org Furthermore, it significantly inhibits the burst of ROS in neutrophils stimulated by phorbol-12-myristate-13-acetate (PMA). nih.govfrontiersin.org Research also indicates that this compound can reduce mitochondrial ROS generation in endothelial cells. nih.govfrontiersin.org This reduction in ROS levels is a critical aspect of its neuroprotective and anti-inflammatory effects. nih.govfrontiersin.orgresearchgate.net
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Generation
| Cell/Model Type | Inducing Agent | Effect of this compound | Reference |
| Primary Cultured Cortical Neurons | Oxygen-Glucose Deprivation | Decreased ROS generation | nih.govfrontiersin.org |
| SH-SY5Y Neuroblastoma Cells | β-amyloid (Aβ) | Inhibited Aβ-induced ROS generation | nih.govfrontiersin.orgtandfonline.com |
| Human Neutrophils | Phorbol-12-myristate-13-acetate (PMA) | Inhibited PMA-stimulated ROS burst | nih.govfrontiersin.org |
| Endothelial Cells | Not specified | Reduced mitochondrial ROS generation | nih.govfrontiersin.org |
Enhancement of Antioxidant Enzymes (SOD, GSH-Px, CAT)
A key component of this compound's antioxidant activity is its ability to bolster the body's endogenous antioxidant defense system. nih.govfrontiersin.org This system includes enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT). nih.govfrontiersin.org Borneol has been found to increase the activity of these crucial enzymes, thereby enhancing the body's capacity to neutralize harmful free radicals. nih.govfrontiersin.orgnih.gov For example, oral administration of borneol has been shown to increase the activities of SOD and CAT. researchgate.net While some studies show no significant change in SOD and GPx activities, they do report higher intracellular glutathione (iGSH) content, a non-enzymatic antioxidant. nih.gov By improving the activity of these antioxidant enzymes, borneol helps to maintain cellular redox balance and protect against oxidative damage. nih.govresearchgate.net
Table 2: Impact of this compound on Antioxidant Enzyme Activity
| Enzyme | Effect | Experimental Context | Reference |
| Superoxide Dismutase (SOD) | Increased activity | In vivo models of oxidative stress | nih.govfrontiersin.orgnih.gov |
| Glutathione Peroxidase (GSH-Px) | Increased activity | In vivo models of oxidative stress | nih.govfrontiersin.orgnih.gov |
| Catalase (CAT) | Increased activity | In vivo models of oxidative stress | nih.gov |
| Intracellular Glutathione (iGSH) | Increased content | Primary rat hepatocytes | nih.gov |
Activation of Nrf2-ARE Signaling Pathway
This compound exerts its antioxidant effects in part by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.govfrontiersin.org Nrf2 is a transcription factor that, under conditions of oxidative stress, moves into the nucleus and binds to the ARE. nih.govresearchgate.net This binding event triggers the expression of a suite of downstream antioxidant and cytoprotective genes, including those for SOD, CAT, and GSH-Px. nih.govresearchgate.netresearchgate.net Studies have demonstrated that borneol promotes the translocation of Nrf2 to the nucleus, thereby activating this protective pathway. nih.govresearchgate.net This activation strengthens the cell's ability to combat ROS damage, reduce lipid peroxidation, and maintain redox homeostasis. nih.govresearchgate.net Both D-borneol and L-borneol have been shown to increase the expression and nuclear translocation of Nrf2, highlighting this pathway as a key mechanism for their antioxidative effects. nih.gov
Regulation of Neurotransmitters and Receptors
This compound modulates the nervous system by interacting with key neurotransmitter systems, particularly the GABAergic and glutamatergic systems. patsnap.comtandfonline.com These interactions are central to its neuroprotective effects. nih.govfrontiersin.org
GABAergic System Modulation
This compound is recognized as a positive allosteric modulator of γ-aminobutyric acid type A (GABAᴀ) receptors. patsnap.commdpi.com It enhances the action of GABA, the primary inhibitory neurotransmitter in the central nervous system. patsnap.comnih.gov This potentiation of GABAergic transmission leads to a reduction in nervous system excitability, which can be beneficial in conditions like anxiety. patsnap.com Both this compound and its enantiomer, (-)-borneol (B1667373), have been shown to directly potentiate GABA activity at recombinant human GABAᴀ receptors. mdpi.comnih.gov This modulation is not mediated by the classical benzodiazepine (B76468) binding site. nih.gov Specifically, this compound has been identified as a selective positive allosteric modulator of α2- and α3-containing GABAᴀ receptors. researchgate.net By enhancing GABAᴀ receptor-mediated transmission, this compound can produce calming and antinociceptive effects. mdpi.com
Glutamate (B1630785) Level Reduction
In addition to its effects on the GABAergic system, borneol plays a neuroprotective role by reducing levels of glutamate, the main excitatory neurotransmitter. nih.govfrontiersin.orgamegroups.org Excessive glutamate release can lead to excitotoxicity and neuronal death, particularly in pathological states like cerebral ischemia. nih.govfrontiersin.org Borneol has been shown to inhibit the increase of extracellular glutamate levels in ischemic conditions. researchgate.net Meta-analysis of several studies has confirmed that borneol can significantly reduce glutamate levels. nih.govfrontiersin.org This reduction in glutamate, coupled with the enhancement of GABAergic inhibition, helps to block neuronal necrosis and apoptosis. nih.govfrontiersin.org
Modulation of Nitric Oxide Synthase (NOS) Expression
Impact on Neuronal Plasticity and Functional Recovery
Anticancer Research
In addition to its neuroprotective effects, this compound has been investigated for its potential as an anticancer agent. jpp.krakow.plresearchgate.net
A primary mechanism through which this compound exerts its anticancer effects is by inducing apoptosis and causing cell cycle arrest in cancer cells. saudijournals.com In studies on human glioma cells, borneol has been shown to promote apoptosis. jcancer.org This is achieved by regulating the expression of key apoptotic proteins, such as downregulating the anti-apoptotic Bcl-2 and upregulating the pro-apoptotic Bax and caspase-3. jcancer.orgjpp.krakow.pl
Furthermore, in prostate cancer cells, borneol has been found to induce cell cytotoxicity and trigger apoptosis. jpp.krakow.pl It also suppresses the expression of cyclin-D and cyclin-E, proteins that are crucial for cell cycle progression, thereby leading to cell cycle arrest. jpp.krakow.pl When combined with other chemotherapeutic drugs like cisplatin (B142131) or temozolomide (B1682018), borneol can synergistically enhance their anticancer efficacy by potentiating the induction of apoptosis. tandfonline.comnih.gov This sensitization effect is often linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage within the cancer cells. tandfonline.comnih.gov
| Cancer Cell Line | Effect of this compound | Mechanism | Reference |
| PC-3 (Prostate Cancer) | Induced cytotoxicity and apoptosis | Overproduction of ROS, suppression of cyclin-D/E | jpp.krakow.pl |
| U251 and U87 (Glioma) | Synergistically enhanced cisplatin efficacy | Induction of caspase-9-mediated apoptosis | tandfonline.com |
| HepG2 (Hepatocellular Carcinoma) | Potentiated selenocystine-induced apoptosis | Regulation of Bcl-2 family proteins | plos.org |
| A375 (Melanoma) | Synergized with curcumin (B1669340) to induce apoptosis | Upregulation of p-JNK, downregulation of p-ERK/Akt | semanticscholar.org |
| Human Glioma | Promoted apoptosis | Downregulation of Bcl-2, upregulation of Bax/caspase-3 | jcancer.org |
Modulation of Signaling Pathways (p-Akt, p-ERK1/2, p-JNK, PI3K/Akt, MAPK)
This compound has been shown to exert its effects by modulating several critical intracellular signaling pathways, which are often dysregulated in various diseases, including cancer. saudijournals.com Research indicates that borneol can influence cell growth, apoptosis, and drug resistance by altering the phosphorylation status of key proteins within the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways. saudijournals.comtandfonline.com
The MAPK family, which includes extracellular signal-regulated kinase (ERK)1/2, c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in regulating cellular processes like proliferation, differentiation, and apoptosis. tandfonline.commdpi.com Studies have demonstrated that in certain cancer cell lines, the combination of borneol with chemotherapeutic agents like cisplatin leads to a significant activation of the phosphorylated forms of JNK, p38, and ERK. tandfonline.com This abnormal activation of MAPKs, along with the suppression of Akt phosphorylation, contributes to the induction of apoptosis in cancer cells. tandfonline.com The PI3K/Akt pathway is a key regulator of cell survival, and its inhibition by borneol further promotes cell death. saudijournals.comtandfonline.com The modulation of these pathways, specifically the balance between the activities of MAPKs and Akt, appears to be a central mechanism through which borneol enhances the efficacy of anticancer drugs. tandfonline.com
| Signaling Pathway | Effect of this compound | Cellular Outcome |
| PI3K/Akt | Suppression of Akt phosphorylation | Promotion of apoptosis |
| MAPK (JNK, p38, ERK) | Activation of phosphorylation | Induction of apoptosis |
Reactive Oxygen Species (ROS) Mediated Damage in Cancer Cells
A significant mechanism underlying the anticancer activity of this compound involves the generation of reactive oxygen species (ROS). tandfonline.comjpp.krakow.pldovepress.com ROS are highly reactive molecules that, at high concentrations, can induce oxidative stress and cause damage to cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. dovepress.com
In several studies, borneol, particularly in combination with chemotherapeutic drugs, has been shown to trigger an overproduction of ROS in cancer cells. tandfonline.comdovepress.com For instance, co-treatment of human glioma cells with borneol and cisplatin resulted in a substantial increase in ROS levels, which was directly linked to enhanced apoptosis. tandfonline.com This ROS-mediated DNA damage activates cellular stress response pathways, further contributing to cell death. tandfonline.com The induction of ROS appears to be a critical upstream event, as the inhibition of ROS with antioxidants has been shown to reverse the effects of borneol on cell viability and the activation of signaling pathways like MAPKs and PI3K/Akt. tandfonline.com This indicates that the anticancer effects of borneol are, at least in part, dependent on its ability to induce oxidative stress in cancer cells. tandfonline.com In prostate cancer cells, borneol treatment led to increased ROS production and subsequent apoptotic morphological changes in a concentration-dependent manner. jpp.krakow.plnih.gov
| Cancer Cell Line | Treatment | Key Finding |
| Human Glioma (U251) | This compound and Cisplatin | Enhanced ROS production leading to apoptosis |
| Human Prostate (PC-3) | This compound | Increased ROS production and apoptosis |
| Hepatocellular Carcinoma (HepG2) | Natural Borneol and Curcumin | Induced ROS generation upstream of G2/M arrest |
Regulation of Hypoxia-Inducible Factor-1α (HIF-1α) and Autophagy
Recent research has uncovered a novel mechanism of this compound's action involving the regulation of Hypoxia-Inducible Factor-1α (HIF-1α) and the process of autophagy. nih.govresearchgate.net HIF-1α is a key transcription factor that allows tumor cells to adapt to low-oxygen (hypoxic) conditions, promoting their survival, metastasis, and resistance to therapy. nih.gov
Studies have shown that borneol can promote the autophagic degradation of HIF-1α in malignant glioma cells. nih.govresearchgate.net Autophagy is a cellular process of self-digestion, where cellular components are broken down and recycled. By inducing autophagy, borneol facilitates the breakdown of HIF-1α, thereby sensitizing cancer cells to treatments like chemotherapy and radiotherapy. nih.govresearchgate.net This effect is mediated through the inhibition of the mTORC1/eIF4E signaling axis, which is a key regulator of both autophagy and HIF-1α expression. nih.govresearchgate.net The downregulation of HIF-1α by borneol-induced autophagy has been shown to enhance the cytotoxic effects of chemotherapeutic agents like temozolomide in glioma cells. nih.govresearchgate.net These findings suggest that targeting HIF-1α through the induction of autophagy is a key strategy by which borneol exerts its anticancer effects. nih.govresearchgate.net
Antimicrobial and Anti-adhesive Properties
Antibacterial Mechanisms
This compound exhibits broad-spectrum antibacterial properties, acting against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Its efficacy stems from its ability to disrupt fundamental bacterial structures and processes.
A primary mechanism of this compound's antibacterial action is the disruption of the bacterial cell membrane. nih.govresearchgate.netmdpi.com The lipophilic nature of this monoterpene allows it to integrate into and destabilize the phospholipid bilayer of the bacterial membrane. mdpi.com This disruption leads to increased membrane permeability, causing the leakage of essential intracellular components such as nucleic acids and proteins. mdpi.comugent.be The loss of membrane integrity impairs vital cellular functions, including respiration and nutrient transport, ultimately resulting in bacterial death. mdpi.com Studies have shown that the bactericidal effect of borneol is directly correlated with the extent of membrane damage observed. mdpi.com This membrane-targeting action is advantageous as it is less likely to induce bacterial resistance compared to antibiotics that target specific metabolic pathways. mdpi.com
In addition to its direct bactericidal effects, this compound also possesses significant anti-adhesive and anti-biofilm properties. researchgate.netresearchgate.net Bacterial adhesion to surfaces is the initial and critical step in the formation of biofilms, which are communities of bacteria encased in a protective matrix that are notoriously difficult to eradicate. researchgate.netfrontiersin.org
Borneol has been shown to reduce bacterial attachment to surfaces, thereby preventing the formation of biofilms. researchgate.netresearchgate.net This anti-adhesive effect is a crucial first line of defense against bacterial colonization and subsequent infection. acs.org Research has demonstrated that borneol can inhibit biofilm formation by various pathogens, including Candida albicans and foodborne bacteria. ugent.befrontiersin.org By interfering with the initial attachment of bacteria, borneol effectively hinders the development of mature, resistant biofilm structures. researchgate.net This property, combined with its membrane-disrupting capabilities, makes this compound a promising agent in combating biofilm-associated infections.
Synergistic Effects with Antibiotics
This compound has demonstrated the ability to enhance the efficacy of various antibiotics against both standard and multidrug-resistant (MDR) bacterial strains. researchgate.net When combined with conventional antibiotics, this compound has been shown to improve their activity. For instance, it enhances the effectiveness of ciprofloxacin, amikacin (B45834), and gentamicin (B1671437) against Staphylococcus aureus, as well as amikacin and gentamicin against Escherichia coli, and amikacin against Pseudomonas aeruginosa. researchgate.net This synergistic action is significant in the ongoing battle against antimicrobial resistance. researchgate.net
The mechanism behind this synergy is multifaceted. Borneol can disrupt the integrity of bacterial cell membranes, leading to increased permeability. nih.gov This disruption facilitates the entry of antibiotic agents into the bacterial cell, thereby potentiating their effects. nih.gov Furthermore, borneol has been noted to possess antiadhesive properties, which inhibit the formation of biofilms, complex bacterial communities that are notoriously resistant to antibiotic treatment. wjgnet.com Research has also indicated that borneol can interfere with efflux pumps, which are proteins that bacteria use to expel antibiotics, thus contributing to multidrug resistance. researchgate.net
A study on a 2(5H)-furanone derivative containing an l-borneol moiety, known as F131, highlighted its ability to potentiate the activity of conventional antimicrobials against mixed cultures of S. aureus and Candida albicans. mdpi.com This suggests that borneol and its derivatives could be valuable in treating polymicrobial infections. mdpi.com
Table 1: Synergistic Effects of this compound with Antibiotics
| Bacterial Strain | Antibiotic | Observed Effect | Reference |
| Staphylococcus aureus | Ciprofloxacin, Amikacin, Gentamicin | Enhanced antibiotic activity | researchgate.net |
| Escherichia coli | Amikacin, Gentamicin | Enhanced antibiotic activity | researchgate.net |
| Pseudomonas aeruginosa | Amikacin | Enhanced antibiotic activity | researchgate.net |
| S. aureus & C. albicans | Conventional antimicrobials | Potentiated antimicrobial activity | mdpi.com |
Antiviral Activities
Research has uncovered the potential of (-)-borneol and its derivatives as potent antiviral agents. Studies have identified a series of (-)-borneol esters that act as respiratory syncytial virus (RSV) fusion inhibitors. mdpi.comresearchgate.net These compounds have shown significant activity against the RSV A strain A2 in HEp-2 cells, with some derivatives exhibiting greater potency than the antiviral drug Ribavirin. mdpi.com The mechanism of action appears to involve the inhibition of RSV entry into host cells by interacting with the viral F protein, which is crucial for membrane fusion. mdpi.com
Furthermore, derivatives of (-)-borneol have demonstrated antiviral activity against a range of other viruses, including influenza virus, filoviruses like Ebola and Marburg viruses, and orthopoxviruses such as the vaccinia virus. mdpi.comrsc.orgresearchgate.net For instance, certain N-heterocyclic borneol derivatives have been identified as specific inhibitors of Marburg virus glycoprotein-mediated entry. rsc.org Similarly, other derivatives have shown efficacy against various orthopoxviruses, including the variola virus, the causative agent of smallpox. researchgate.net
Table 2: Antiviral Activity of Borneol Derivatives
| Virus | Type of Borneol Derivative | Mechanism of Action | Reference |
| Respiratory Syncytial Virus (RSV) | (-)-Borneol esters | Fusion inhibition | mdpi.comresearchgate.net |
| Marburg Virus | N-Heterocyclic borneol derivatives | Inhibition of glycoprotein-mediated entry | rsc.org |
| Orthopoxviruses (e.g., Vaccinia, Variola) | (+)-Camphor and (-)-borneol derivatives | Inhibition of viral replication | researchgate.net |
| Influenza Virus, Ebola Virus | (-)-Borneol based esters | Inhibition of viral entry | researchgate.netmdpi.com |
Antiparasitic Effects
The antiparasitic properties of borneol have been recognized, particularly against protozoan parasites. ingentaconnect.com Essential oils containing borneol as a constituent have shown efficacy against the fish parasite Ichthyophthirius multifiliis. scholasticahq.com The antiparasitic action of such essential oils is attributed to their chemical composition, including monoterpenes like borneol. scholasticahq.com These phytochemicals are thought to disrupt the microbial membranes of the parasites, affecting their permeability and leading to mortality. scholasticahq.com Additionally, wormwood, which contains borneol, has a history of use for its antiparasitic properties. true-blue.co
Anti-inflammatory and Analgesic Research Beyond CNS
Modulation of Inflammatory Mediators
This compound exhibits significant anti-inflammatory effects by modulating various inflammatory mediators. patsnap.com Research has shown that borneol can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). amegroups.cnmdpi.com This effect is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. patsnap.comamegroups.org
In models of acute lung injury, borneol has been shown to suppress inflammatory responses by inhibiting both the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com Furthermore, in studies on colonic inflammation, borneol treatment suppressed the mRNA expression of proinflammatory cytokines. mdpi.com It has also been observed to reduce carrageenan-induced leukocyte migration to the peritoneal cavity, a key event in the inflammatory process. windows.net In the context of acne treatment with photodynamic therapy, borneol demonstrated anti-inflammatory effects by reducing macrophage and lymphocyte infiltration and lowering the expression of IL-6, TNF-α, and IL-8. nih.gov
TRPM8 Pathway Modulation
The analgesic effects of borneol are partly mediated through its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a nonselective cation channel activated by cold temperatures and cooling compounds. nih.gov Borneol acts as a TRPM8 agonist, activating the channel in a dose-dependent manner. nih.govresearchgate.net This activation is believed to contribute to its pain-relieving properties. wjgnet.comtandfonline.com
Topical application of borneol has been shown to provide significant pain relief, an effect that is largely mediated by TRPM8. researchgate.net Studies have also indicated that borneol can increase tear production by activating TRPM8 channels on the ocular surface, suggesting its potential use in treating dry eye disease. nih.govmdpi.com Interestingly, borneol's interaction with TRPM8 is also implicated in its synergistic effects with certain chemotherapeutic drugs in cancer treatment. frontiersin.orgthno.org
Cardiovascular System Research
This compound has been investigated for its potential therapeutic effects on the cardiovascular system. researchgate.net Studies have demonstrated its cardioprotective properties, including the ability to reduce blood pressure and improve blood circulation. scholarsresearchlibrary.com It also exhibits antioxidant activity, which helps to protect the cardiovascular system from oxidative stress-induced damage. scholarsresearchlibrary.com
In animal models of hypertension, oral administration of borneol has been shown to reduce blood pressure, decrease sympathetic vasomotor hyperactivity, and improve baroreflex sensitivity. nih.gov The vasorelaxant effect of borneol has been observed in isolated arteries, where it induces endothelium-independent vasodilation. nih.gov This relaxation is thought to be mediated by the blockade of L-type Ca2+ channels. nih.gov
Furthermore, borneol has been shown to have a protective effect in myocardial ischemia-reperfusion injury. scielo.br It can increase the viability of cardiomyocytes, reduce lactate (B86563) dehydrogenase (LDH) leakage, and decrease the expression of pro-apoptotic proteins like Bax and Caspase-3. scielo.br The vasorelaxant properties of borneol may also be attributed to the blockade of calcium influx, mobilization of intracellular calcium, and activation of potassium channels. researchgate.net
Table 3: Cardiovascular Effects of this compound
| Cardiovascular Parameter | Effect of this compound | Mechanism of Action | Reference |
| Blood Pressure | Reduction | Improved autonomic function, baroreflex sensitivity, L-type Ca2+ channel blockade | nih.gov |
| Oxidative Stress | Reduction | Antioxidant properties | scholarsresearchlibrary.com |
| Myocardial Ischemia-Reperfusion Injury | Protection | Inhibition of apoptosis, increased cardiomyocyte viability | scielo.br |
| Vascular Tone | Vasorelaxation | Endothelium-independent vasodilation, L-type Ca2+ channel blockade | nih.gov |
Vasorelaxant and Antihypertensive Effects
This compound has demonstrated notable vasorelaxant and antihypertensive properties in several preclinical studies. Research indicates that its mechanism of action involves multiple pathways, primarily centered around the regulation of vascular tone and autonomic nervous system function.
One study investigating the effects of borneol in rats with renovascular hypertension found that oral administration of borneol (125 mg/kg/day) led to a reduction in blood pressure. researchgate.netnih.gov This antihypertensive effect was associated with an improvement in baroreflex sensitivity and a decrease in sympathetic vasomotor hyperactivity. researchgate.netnih.gov In vitro experiments on isolated superior mesenteric arteries revealed that borneol induced endothelium-independent vasodilation. researchgate.netnih.gov This relaxation is attributed to the blockade of L-type Ca²⁺ channels, which was confirmed by borneol's ability to antagonize contractions induced by CaCl₂ and reverse contractions caused by the L-type Ca²⁺ channel agonist, (S)-(-)-Bay K 8644. researchgate.netnih.gov
Further supporting these findings, other studies have also highlighted the role of calcium channel modulation in borneol's vasorelaxant effects. researchgate.net The vasorelaxant properties of (-)-Borneol, a stereoisomer of this compound, have been attributed to the blockade of Ca²⁺ influx through voltage-gated Ca²⁺ channels, mobilization of Ca²⁺ from intracellular stores, and activation of K⁺ channels. researchgate.net It is suggested that these mechanisms may also be relevant to this compound. The vasorelaxant effects of borneol have been observed in various vascular beds, including the rat thoracic aorta. researchgate.net
A transcriptome-based functional gene module reference approach identified borneol as a compound with strong vasorelaxant effects. frontiersin.org Experimental testing confirmed that borneol elicited significant relaxation in phenylephrine-precontracted aortic rings. frontiersin.org The table below summarizes the key findings from a study on the vasorelaxant effect of various herbal components.
Table 1: Vasorelaxant Effect of Selected Herbal Components on Phenylephrine-Precontracted Aortic Rings
| Compound | Emax (% Phe) |
|---|---|
| Ferulic acid | > 80% |
| Borneol | > 80% |
| Daidzin | > 80% |
| Magnolol | > 50% |
| Artemisinin | > 50% |
Source: Adapted from a study on transcriptome-based functional gene module reference approach for detecting vasodilators. frontiersin.org
Antithrombotic and Thrombolytic Effects
Research has shown that borneol possesses antithrombotic properties, primarily linked to its anticoagulant activity rather than antiplatelet effects. nih.govworldscientific.comworldscientific.com In vivo studies have demonstrated borneol's efficacy in preventing thrombosis in both arterio-venous shunt and venous thrombosis models in a concentration-dependent manner. nih.govworldscientific.comworldscientific.com
A key study investigated the antithrombotic and antiplatelet activities of borneol. nih.govworldscientific.comworldscientific.com The results indicated that while borneol effectively inhibited thrombosis, it had no significant effect on platelet aggregation induced by ADP and AA. nih.govworldscientific.comworldscientific.com However, borneol was found to prolong coagulation parameters, specifically the prothrombin time (PT) and thrombin time (TT). nih.govworldscientific.comworldscientific.com This suggests that the antithrombotic action of borneol is mediated through its influence on the coagulation cascade. nih.govworldscientific.comworldscientific.com The study also noted that borneol did not exhibit any fibrinolytic activity. nih.govworldscientific.comworldscientific.com
Further research supports these findings, indicating that borneol's anticoagulant activity is a key contributor to its antithrombotic effects. nih.govfrontiersin.org It has been reported that borneol can inhibit FeCl₃-induced arterial thrombosis by inhibiting platelet 5-HT release and platelet aggregation, which is associated with a decrease in cytoplasmic Ca²⁺ levels in platelets. frontiersin.org Additionally, borneol has been shown to shorten the euglobulin lysis time in rats, suggesting some influence on the fibrinolytic system. nih.govfrontiersin.org
The table below presents the effects of borneol on venous thrombosis in a rat model.
Table 2: Effect of Borneol on Venous Thrombosis in Rats
| Treatment | Thrombus Weight (mg) | Inhibition (%) |
|---|---|---|
| Control | 21.9 ± 4.8 | - |
| Borneol (35 mg/kg) | 13.6 ± 5.3 | 44.7 |
| Borneol (70 mg/kg) | 12.1 ± 4.1 | 37.9 |
Source: Adapted from a study on the antithrombotic effect of borneol. worldscientific.com
Impact on Atherosclerosis and Lipid Metabolism
Studies have indicated that borneol may have a beneficial impact on atherosclerosis and lipid metabolism. A study investigating a novel compound, tanshinol borneol ester (DBZ), which is composed of danshensu (B613839) and borneol, demonstrated anti-atherosclerotic effects in rats. rsc.orgnih.gov Administration of DBZ to atherosclerotic rats resulted in a significant reduction in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) levels. rsc.orgnih.gov
Fecal metabolomics analysis in this study revealed that DBZ administration helped to restore metabolic pathways that were disturbed in the atherosclerotic state. rsc.orgnih.gov Specifically, it influenced fatty acid oxidation, linoleic acid metabolism, bile acid biosynthesis, and glycerophospholipid metabolism. rsc.orgnih.gov The levels of 41 differential metabolites showed a trend towards returning to healthy levels after DBZ treatment. rsc.orgnih.gov
Other research has also pointed to the hypolipidemic effects of borneol. scite.ai In a study on the essential oil of Salvia officinalis, which contains borneol, the oil demonstrated the ability to ameliorate the plasma lipid profile in mice fed a high-fat diet. scite.ai This effect was attributed in part to the presence of borneol and other monoterpenes. scite.ai Borneol has been shown to significantly reduce circulating total cholesterol, LDL, and VLDL in streptozotocin-induced diabetic rats. researchgate.net
Other Pharmacological Activities
Anti-diabetic Research
Borneol has been investigated for its potential anti-diabetic properties, with studies showing promising effects on hyperglycemia, hyperlipidemia, and oxidative stress associated with diabetes. researchgate.netnih.gov
In a study using streptozotocin-induced diabetic Wistar rats, oral administration of borneol for thirty days significantly attenuated several diabetes-related biochemical alterations. researchgate.netnih.gov The study reported a significant decrease in fasting blood glucose concentration, glycated hemoglobin, total cholesterol, triglycerides, low-density lipoprotein cholesterol, and very low-density lipoprotein cholesterol in borneol-treated diabetic rats. researchgate.netnih.gov Furthermore, borneol treatment led to an increase in plasma insulin (B600854) levels and high-density lipoprotein cholesterol. researchgate.netnih.gov Histological examination of the pancreas in borneol-treated rats showed preservation of the normal architecture compared to untreated diabetic rats. researchgate.netresearchgate.net
The anti-diabetic effects of borneol are also linked to its antioxidant properties. researchgate.netnih.govresearchgate.net The compound was found to increase the activities of antioxidant enzymes such as superoxide dismutase and catalase, and the level of reduced glutathione in diabetic rats. researchgate.netnih.gov These findings suggest that borneol could be a potential therapeutic agent for managing diabetes due to its multi-faceted effects on glucose and lipid metabolism, as well as its ability to mitigate oxidative stress. researchgate.netnih.govresearchgate.net
The table below summarizes the effect of borneol on key biochemical parameters in streptozotocin-induced diabetic rats.
Table 3: Effect of Borneol on Biochemical Parameters in Diabetic Rats
| Parameter | Diabetic Control | Borneol Treated |
|---|---|---|
| Fasting Blood Glucose | Significantly Increased | Significantly Decreased |
| Glycated Hemoglobin | Significantly Increased | Significantly Decreased |
| Total Cholesterol | Significantly Increased | Significantly Decreased |
| Triglycerides | Significantly Increased | Significantly Decreased |
| LDL-Cholesterol | Significantly Increased | Significantly Decreased |
| VLDL-Cholesterol | Significantly Increased | Significantly Decreased |
| HDL-Cholesterol | Significantly Decreased | Significantly Increased |
Source: Adapted from studies on the ameliorative effect of borneol in diabetic rats. researchgate.netnih.gov
Drug Delivery and Bioavailability Enhancement by + Borneol
Blood-Brain Barrier (BBB) Permeability Modulation
(+)-Borneol has been shown to increase the permeability of the BBB, a highly selective barrier that protects the brain from harmful substances in the blood. nih.govamegroups.org This effect is crucial for improving the delivery of drugs that would otherwise be unable to reach the brain in therapeutic concentrations. nih.gov The modulation of BBB permeability by this compound is a rapid and reversible process, ensuring that the barrier's integrity is not permanently compromised. nih.govfrontiersin.org
Mechanisms of BBB Permeation Enhancement
The ability of this compound to enhance BBB permeability stems from several key mechanisms acting at the cellular and molecular level. These include the inhibition of efflux transporters, the modulation of proteins that form the tight junctions between endothelial cells, the enhancement of cellular transport processes like pinocytosis, and the regulation of neurotransmitters that influence barrier function. nih.govfrontiersin.org
A primary mechanism by which this compound increases drug concentration in the brain is by inhibiting the function of efflux transporters, particularly P-glycoprotein (P-gp) and other members of the ATP-binding cassette (ABC) transporter family. nih.govresearchgate.net These transporters are located on the endothelial cells of the BBB and actively pump a wide range of substances out of the brain, limiting the effectiveness of many CNS drugs. acs.org
Research has demonstrated that this compound can down-regulate the expression of P-gp and other transporters such as multidrug resistance protein 1 (Mrp1), Mdr1a, and Mdr1b. nih.govkarger.comresearchgate.net In vitro studies using a BBB model composed of rat brain microvascular endothelial cells (BMECs) and astrocytes showed that borneol increased the intracellular accumulation of P-gp substrates like Rhodamine 123 and enhanced the transport of verapamil (B1683045) and digoxin (B3395198) across the model BBB. mdpi.comnih.gov This inhibitory effect on P-gp function is mediated, at least in part, through the nuclear factor-κB (NF-κB) signaling pathway. mdpi.comnih.gov
Table 1: Effect of this compound on P-glycoprotein (P-gp) Substrate Transport and Expression
| Parameter | Observation | Significance | References |
|---|---|---|---|
| Rhodamine 123 (Rho-123) Accumulation | Increased uptake in BMECs in a dose- and time-dependent manner. | Indicates inhibition of P-gp efflux activity. | mdpi.com |
| Verapamil and Digoxin Transport | Enhanced transport across the in vitro BBB model. | Confirms P-gp inhibition and increased permeability to known substrates. | mdpi.com |
| mdr1a mRNA and P-gp Expression | Depressed/down-regulated in BMECs. | Shows that borneol affects P-gp at the genetic and protein levels. | mdpi.comnih.gov |
| Efflux Ratio of Rho-123 | Decreased from 6.52 to less than 2 in VB-Caco-2 cell monolayers. | Demonstrates a significant reversal of P-gp-mediated efflux. | karger.com |
The physical barrier of the BBB is primarily formed by tight junctions (TJs) between adjacent endothelial cells. mdpi.com These junctions are composed of a complex of proteins, including occludin, claudins (especially claudin-5), and zonula occludens (ZO) proteins like ZO-1. mdpi.comnih.gov this compound has been found to transiently loosen these tight junctions, thereby increasing paracellular drug transport. nih.govnih.gov
Studies have shown that this compound can down-regulate the expression of ZO-1 and F-actin in a rat glioma model, leading to increased BTB permeability. nih.gov In this study, the expression levels of occludin and claudin-5 were not significantly altered. nih.gov However, other research indicates that borneol can protect and even up-regulate the expression of tight junction proteins under pathological conditions, such as cerebral ischemia. mdpi.combvsalud.org For instance, in combination with muscone, this compound was found to upregulate the expression of claudin-5. mdpi.com Similarly, a combination of borneol, astragaloside (B48827) IV, and Panax notoginseng saponins (B1172615) inhibited the ischemia-induced decrease in ZO-1, ZO-2, and occludin. bvsalud.org This suggests a dual, context-dependent regulatory role for borneol on tight junction proteins. jefferson.edu
Table 2: Effect of this compound on Tight Junction Protein Expression
| Protein | Condition | Effect of this compound | References |
|---|---|---|---|
| ZO-1 | C6 glioma model | Down-regulation | nih.gov |
| F-actin | C6 glioma model | Down-regulation | nih.gov |
| Claudin-5 | Ischemic injury (with muscone) | Up-regulation | mdpi.com |
| ZO-1, ZO-2, Occludin | Cerebral ischemia-reperfusion (with astragaloside IV and Panax notoginseng saponins) | Inhibited decrease/Up-regulation | bvsalud.org |
In addition to modulating paracellular pathways, this compound is thought to enhance transcellular transport through a process called pinocytosis. nih.gov Pinocytosis, or "cell drinking," is a form of endocytosis where the cell membrane engulfs small particles and fluids, forming vesicles that can transport substances across the cell. amegroups.org Research suggests that borneol may increase the number and volume of pinocytotic vesicles in brain capillary endothelial cells. amegroups.orgusdbiology.com This enhanced pinocytosis provides another route for drugs to bypass the tight junctions and enter the brain parenchyma. frontiersin.orgresearchgate.net The effect of borneol on pinocytosis is observed to be reversible, disappearing after the removal of borneol. nih.gov
Enhancement of Pinocytosis
Regional Specificity of Brain Distribution
The effect of this compound on BBB permeability and subsequent drug delivery is not uniform throughout the brain. nih.gov Studies have revealed a regional specificity in the distribution of borneol itself and in its enhancement of co-administered drugs. nih.govfrontiersin.org
Pharmacokinetic studies have shown that the concentration of borneol is highest in the cortex, moderate in the hippocampus and hypothalamus, and lowest in the striatum. nih.govresearchgate.netfrontiersin.org This differential distribution directly correlates with its BBB-opening effects. For example, borneol has been shown to significantly increase the delivery of the P-gp substrate rhodamine 123 to the hippocampus and hypothalamus, which is consistent with the observed decrease in Mdr1a, Mdr1b, and Mrp1 expression in these regions. researchgate.netnih.gov This region-specific enhancement has also been observed for other drugs like puerarin (B1673276) in the cortex, kaempferol (B1673270) in the hippocampus, and ligustrazine in the hypothalamus and striatum. nih.gov This suggests that this compound's effects can be targeted to specific brain regions, potentially maximizing therapeutic efficacy for diseases affecting those areas. nih.govnih.gov
Table 3: Regional Brain Distribution of this compound and its Effects
| Brain Region | Relative this compound Concentration | Observed Effects | References |
|---|---|---|---|
| Cortex | Highest | Enhanced delivery of puerarin and edaravone. | nih.govfrontiersin.org |
| Hippocampus | Moderate | Increased delivery of rhodamine 123; Decreased expression of Mdr1a, Mdr1b, Mrp1; Enhanced delivery of kaempferol. | nih.govresearchgate.netnih.gov |
| Hypothalamus | Moderate | Increased delivery of rhodamine 123; Decreased expression of Mdr1a, Mdr1b, Mrp1; Enhanced delivery of ligustrazine. | nih.govresearchgate.netnih.gov |
| Striatum | Lowest | Enhanced delivery of meropenem (B701) and ligustrazine. | nih.govfrontiersin.org |
Time and Dose-Dependent Effects on Drug Delivery
The influence of this compound on drug delivery to the central nervous system is both time- and dose-dependent. nih.govresearchgate.net Studies have shown that the co-administration of this compound can facilitate the transport of other drugs across the BBB in a manner that varies with the administered dose and the time of administration. nih.gov
For instance, low doses of borneol (15–90 mg/kg) have been found to proportionally increase the plasma and brain concentrations of tetramethylpyrazine phosphate (B84403), especially in the initial period after administration. researchgate.net Conversely, higher doses may not produce the same enhancing effect. nih.govresearchgate.net The optimal timing for the maximum enhancing effect on brain delivery also varies. One study noted that the most significant effect of borneol on the permeation of geniposide (B1671433) into the brain occurred 15 minutes after simultaneous administration. nih.gov
The cellular uptake of drugs in the presence of borneol has also been shown to be time-dependent. In a study with C6 glioma cells, a notable increase in paclitaxel (B517696) accumulation was observed at 1 and 2-hour time points when co-administered with borneol. core.ac.uk Similarly, borneol was found to significantly increase the cellular accumulation of Rhodamine 123 in a time-dependent manner, with increases of approximately 40% and 50% at 240 minutes for 10 µg/mL and 20 µg/mL concentrations, respectively. mdpi.com
Table 1: Time-Dependent Effects of this compound on Drug Delivery
| Co-administered Drug | Cell Line/Model | Borneol Concentration | Time Point | Observed Effect |
|---|---|---|---|---|
| Paclitaxel | C6 glioma cells | 1.0 µg/ml | 1 and 2 hours | Obvious increase in paclitaxel accumulation. core.ac.uk |
| Rhodamine 123 | in vitro BBB model | 10 µg/mL | 240 minutes | ~40% increase in cellular accumulation. mdpi.com |
| Rhodamine 123 | in vitro BBB model | 20 µg/mL | 240 minutes | ~50% increase in cellular accumulation. mdpi.com |
Protection of BBB Structural Integrity Under Pathological Conditions
Under pathological conditions such as ischemic stroke and traumatic brain injury, this compound exhibits a protective effect on the structural integrity of the BBB. nih.govamegroups.org Instead of increasing permeability, it can help restore the barrier's normal function and reduce damage. nih.gov
Furthermore, research indicates that borneol can reduce the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in BBB disruption, in the ischemic brain. amegroups.org By modulating factors like vascular endothelial growth factor (VEGF), borneol helps to preserve the neurovascular unit, reduce infarct size, and improve neurological outcomes. nih.govamegroups.org
Enhancement of Permeation Across Other Biological Barriers
The permeation-enhancing effects of this compound are not limited to the BBB. It has been shown to improve the transport of drugs across various other biological barriers, including mucosal membranes, skin, and the cornea. taylorandfrancis.comnih.gov
Mucosal Membranes (Nasal, Gastrointestinal)
This compound has been investigated for its ability to enhance drug absorption across mucosal surfaces, such as the nasal and gastrointestinal tracts. nih.govtandfonline.com Intranasal delivery is a promising route that avoids the first-pass metabolism in the liver, and borneol has been shown to facilitate the transport of drugs through the nasal mucosa. cuny.edutandfonline.com For instance, it has been found to enhance the transport of geniposide across human nasal epithelial cells by increasing cell membrane fluidity and affecting tight junction integrity. plos.org
In the gastrointestinal tract, borneol can also improve the oral bioavailability of drugs. researchgate.net It is considered more efficient than some conventional permeation enhancers. researchgate.net The mechanism involves altering the lipid bilayer, opening tight junctions, and inhibiting efflux pumps. researchgate.net
Transdermal Permeation
Transdermal drug delivery is another area where this compound has shown significant promise as a penetration enhancer. researchgate.net It can effectively promote the permeation of various drugs through the skin. innovareacademics.in Studies have shown that borneol can enhance the transdermal absorption of drugs like 5-fluorouracil, antipyrine, aspirin, salicylic (B10762653) acid, and ibuprofen. researchgate.netfrontiersin.org
The mechanism of transdermal enhancement involves the disruption and extraction of some intercellular lipids in the stratum corneum, which alters the skin's barrier function. researchgate.netfrontiersin.org At lower concentrations, borneol appears to decrease the thickness of the lipid bilayer through lateral expansion. researchgate.net It has been noted that borneol's enhancing effect is particularly effective for relatively hydrophilic drugs. researchgate.net
Table 2: Transdermal Permeation Enhancement by this compound
| Model Drug | LogP Value | Enhancement Effect |
|---|---|---|
| 5-Fluorouracil | -0.89 | Effective permeation promotion. researchgate.net |
| Antipyrine | 0.4 | Effective permeation promotion. researchgate.net |
| Aspirin | 1.19 | Effective permeation promotion. researchgate.net |
| Salicylic Acid | 2.26 | Effective permeation promotion. researchgate.net |
Transcorneal Permeation
This compound has been demonstrated to be a safe and effective penetration enhancer for ocular drug administration, improving the transcorneal permeation of both hydrophilic and lipophilic compounds. mdpi.comnih.gov It is particularly effective for hydrophilic drugs. frontiersin.orgmdpi.com The mechanism is thought to involve the loosening of tight junctions in the corneal epithelium, which allows for the paracellular transport of drugs. researchgate.netfrontiersin.org
Studies have shown that borneol can increase the apparent permeability coefficient of various compounds across the cornea. For example, a 0.2% borneol solution significantly increased the permeability of rhodamine B, sodium-fluorescein, and FITC-dextrans of 4 kDa. nih.gov It has been shown to be effective for hydrophilic compounds with a molecular weight of up to 4 kDa. nih.gov
Synergistic Effects in Combination Therapies
This compound has been shown to exhibit synergistic effects when used in combination with other therapeutic agents, particularly in the context of cancer treatment. saudijournals.com It can enhance the efficacy of chemotherapy drugs and help to overcome multidrug resistance. mdpi.com
For example, borneol has been reported to enhance the anticancer effects of doxorubicin (B1662922), cisplatin (B142131), and paclitaxel. saudijournals.com In human glioma cells, natural borneol was found to sensitize the cells to cisplatin-induced apoptosis. waocp.org The combination of borneol and paclitaxel has been shown to reverse multidrug resistance in ovarian cancer cells. mdpi.com These synergistic effects are often attributed to borneol's ability to increase intracellular drug accumulation by inhibiting efflux pumps like P-glycoprotein and enhancing apoptosis through various signaling pathways. saudijournals.com
Nanolization of borneol has also been shown to produce stronger chemosensitization effects with gefitinib (B1684475) in non-small cell lung cancer cells, enhancing the anticancer ability of the drug. acs.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5-Fluorouracil |
| Antipyrine |
| Aspirin |
| Cisplatin |
| Doxorubicin |
| FITC-dextrans |
| Gefitinib |
| Geniposide |
| Ibuprofen |
| Indomethacin |
| Paclitaxel |
| Puerarin |
| Rhodamine B |
| Salicylic acid |
| Sodium-fluorescein |
| Tetramethylpyrazine phosphate |
| Timolol (B1209231) maleate |
| P-glycoprotein |
| Nitric oxide |
| Matrix metalloproteinase-9 |
| Vascular endothelial growth factor |
With Antineoplastic Drugs
This compound has been investigated as an adjuvant in chemotherapy to increase the effectiveness of antineoplastic drugs and overcome multidrug resistance. saudijournals.comcaringsunshine.com Research indicates that borneol can sensitize tumor cells to chemotherapeutic agents. caringsunshine.com
One key mechanism is its ability to increase the permeability of the BBB, which is a major obstacle in treating brain tumors. peerj.com For instance, borneol has been shown to enhance the delivery of doxorubicin and paclitaxel to glioma cells. frontiersin.orgcolby.edu Studies have demonstrated that borneol can increase the cytotoxicity of doxorubicin in lung adenocarcinoma cells. thno.org It has also been found to enhance the anti-tumor effects of cisplatin. peerj.com
In preclinical models, borneol has been shown to improve the therapeutic efficacy of temozolomide (B1682018) in glioma cells by promoting the autophagic degradation of hypoxia-inducible factor-1α (HIF-1α). peerj.com Furthermore, borneol has been found to enhance the intracellular uptake of doxorubicin and potentiate doxorubicin-mediated DNA damage, leading to cell cycle arrest and inhibition of tumor cell growth. peerj.com
Lipid-albumin nanoassemblies co-loaded with borneol and paclitaxel have demonstrated the ability to reverse multidrug resistance in C6 glioma cells. frontiersin.org Similarly, borneol-modified nanomicelles loaded with doxorubicin have shown improved outcomes in glioblastoma therapy by facilitating the brain entry of the drug. nih.gov Another approach involves combining borneol with CGKRK peptide-modified paclitaxel self-assembled nanoparticles, which has been shown to enhance BBB penetration and improve anti-glioma efficacy in animal models. nih.gov The co-administration of borneol with 9-nitrocamptothecin encapsulated in small-sized (50-100 nm) PLGA nanoparticles significantly improved the oral bioavailability of the anticancer drug. tandfonline.comtandfonline.com
Table 1: Effect of this compound on Antineoplastic Drug Delivery
| Antineoplastic Drug | Delivery System/Model | Observed Effect |
|---|---|---|
| Doxorubicin | Glioma-targeting delivery system (FA-BO-PAMAM/DOX) | Increased BBB permeability, prolonged half-life, increased focal accumulation and bioavailability, augmented anti-tumor efficacy. nih.govtandfonline.com |
| Paclitaxel | Lipid-protein nanocomplex (BP-liprosome) | Longer release profile, higher accumulation in focal brain tumor lesions, robust anti-tumor efficacy. tandfonline.com |
| Cisplatin | In vivo mouse model | Maintained high concentrations in the brain for a longer duration. frontiersin.org |
| Doxorubicin | Borneol-modified DSPE-PEG2000 (DOX-BO-PMs) | Inhibited tumor metastasis to the lungs and liver. frontiersin.org |
| Paclitaxel | Lipid-albumin nanoassemblies (BOR/PTX LANs) | Enhanced cytotoxicity and reversed multidrug resistance in C6 glioma cells. frontiersin.org |
| Temozolomide | C6 glioma and U251 human glioma cells | Increased cytotoxicity and autophagy levels. peerj.com |
| 9-Nitrocamptothecin | PLGA nanoparticles (50-100 nm) | Significantly improved oral bioavailability. tandfonline.com |
With Neuroprotective Agents
The lipophilic nature and low molecular weight of this compound allow it to easily cross the blood-brain barrier (BBB), making it an effective agent for enhancing the delivery of neuroprotective drugs to the central nervous system (CNS). scholarsresearchlibrary.comfrontiersin.orgfrontiersin.org Its "orifice-opening" effect, as described in Traditional Chinese Medicine, is largely attributed to its ability to transiently and reversibly increase BBB permeability. tandfonline.comnih.gov
Studies have shown that systemic co-administration of borneol significantly increases the brain concentration and bioavailability of various neuroprotective agents. For example, it has been found to enhance the brain delivery of:
Puerarin: Borneol increases the distribution of puerarin in the brain in a dose-dependent manner. frontiersin.orgresearchgate.net
Gastrodin: Co-administration with borneol leads to increased brain bioavailability of gastrodigenin, the active metabolite of gastrodin. nih.govfrontiersin.org
Kaempferol: Borneol promotes the accumulation of kaempferol in the hippocampus. frontiersin.orgcuny.edu
Nimodipine (B1678889): Borneol enhances the transport of nimodipine into the brain. nih.govfrontiersin.org
Tetramethylpyrazine (TMP): Borneol acts as an effective adjuvant for delivering TMP to the brain, improving its bioavailability and blood concentration. frontiersin.orgresearchgate.net
Ferulic acid: Combined with borneol, it suppresses the abnormal increase in BBB permeability caused by cerebral ischemia. nih.gov
The mechanism behind this enhanced delivery is multifaceted. Borneol can modulate the function of efflux transporters like P-glycoprotein (P-gp), inhibit their activity, and down-regulate their expression, thereby reducing the efflux of drugs from the brain. frontiersin.org It also affects the tight junction proteins of the BBB, temporarily loosening them to allow paracellular transport. nih.govtandfonline.com Furthermore, borneol may influence vasodilatory neurotransmitters, contributing to its effect on BBB permeability. nih.gov
Table 2: Impact of this compound on the Bioavailability of Neuroprotective Agents in the Brain
| Neuroprotective Agent | Key Finding |
|---|---|
| Puerarin | Borneol dose-dependently improves the distribution of puerarin in the brain. frontiersin.orgresearchgate.net |
| Gastrodin | Co-administration with borneol increases the brain bioavailability of its active metabolite, gastrodigenin. nih.govfrontiersin.org |
| Kaempferol | Borneol enhances the accumulation of kaempferol in the hippocampus. frontiersin.orgcuny.edu |
| Nimodipine | Borneol facilitates the transport of nimodipine across the blood-brain barrier. nih.govfrontiersin.org |
| Tetramethylpyrazine | Borneol significantly increases the brain concentration and bioavailability of tetramethylpyrazine. frontiersin.orgresearchgate.net |
| Ferulic Acid | In combination with borneol, it mitigates the increased blood-brain barrier permeability associated with cerebral ischemia. nih.gov |
With Antibiotics
The ability of this compound to enhance the permeability of biological barriers extends to improving the delivery of antibiotics. scholarsresearchlibrary.com This is particularly relevant for treating infections in areas protected by tight barriers, such as the central nervous system. Research has shown that borneol can increase the brain concentration of antibiotics like rifampicin (B610482) and meropenem. nih.govcuny.eduresearchgate.net
The mechanism of action is believed to involve the transient opening of the blood-brain barrier. nih.gov For instance, studies have demonstrated that borneol can facilitate the transport of vancomycin (B549263) across the BBB. It is also suggested that borneol can inhibit the function of efflux pumps like P-glycoprotein, which are responsible for transporting certain drugs out of the brain, thereby increasing the intracellular concentration of the antibiotic. frontiersin.orgnih.gov
With Other Traditional Chinese Medicine Components
In Traditional Chinese Medicine (TCM), this compound is often used as a "messenger" or "guide" drug, believed to direct other herbal components to their target organs, particularly the upper body and the brain. frontiersin.org This traditional concept is supported by modern research demonstrating borneol's ability to enhance the bioavailability and brain distribution of various TCM constituents. researchgate.net
Studies have shown that co-administration of borneol increases the brain concentration (Cmax) and the area under the curve (AUC) of several TCM components, indicating enhanced transport and bioavailability. nih.govresearchgate.net For example, borneol has been shown to improve the brain delivery of tetramethylpyrazine (ligustrazine) and geniposide. nih.gov The brain bioavailability of geniposide was found to be approximately five times greater when administered intranasally with borneol compared to intragastric co-administration. nih.gov
The enhancing effect of borneol is often region-specific within the brain. For instance, when combined with geniposide, borneol significantly improved its accumulation in the hippocampus and hypothalamus. cuny.edu A similar region-specific enhancement was observed for puerarin in the cortex and ligustrazine in the hypothalamus and striatum. cuny.edu This specificity may be linked to the distribution of borneol itself within different brain regions. cuny.edu
The mechanisms underlying this enhancement are thought to involve the modulation of the blood-brain barrier (BBB). Borneol can reversibly open the BBB, in part by affecting tight junction proteins and inhibiting the function of efflux transporters like P-glycoprotein. nih.govtandfonline.com For example, studies with puerarin and tetramethylpyrazine showed that borneol could decrease the expression of the tight junction protein ZO-1 while increasing the expression of adenosine (B11128) receptors, which are involved in regulating BBB permeability. tandfonline.comnih.gov
Table 3: Enhanced Brain Delivery of TCM Components with this compound
| TCM Component | Route of Administration | Observed Enhancement | Reference(s) |
|---|---|---|---|
| Tetramethylpyrazine | Systemic | 26–197% increase in brain Cmax and AUC. | nih.govresearchgate.net |
| Geniposide | Intranasal | ~5-fold greater brain bioavailability compared to intragastric administration. | nih.gov |
| Geniposide | Systemic | Increased accumulation in the hippocampus and hypothalamus. | cuny.edu |
| Puerarin | Systemic | Region-specific enhancement in the cortex. | cuny.edu |
| Ligustrazine | Systemic | Region-specific enhancement in the hypothalamus and striatum. | cuny.edu |
Development of this compound Modified Drug Delivery Systems
The unique properties of this compound, particularly its ability to enhance drug penetration across biological barriers, have led to its incorporation into various advanced drug delivery systems. nih.govmdpi.com These modified systems aim to improve the therapeutic efficacy of drugs by increasing their bioavailability, targeting specific sites, and overcoming challenges like multidrug resistance. nih.govmdpi.com
Nanocarriers (Nanoparticles, Nanoemulsions, Liposomes)
This compound has been successfully integrated into several types of nanocarriers, including nanoparticles, nanoemulsions, and liposomes, to enhance drug delivery. nih.gov These borneol-modified nanocarriers leverage both the targeting capabilities of nanotechnology and the penetration-enhancing effects of borneol. nih.gov
Nanoparticles: Borneol-modified nanoparticles have been developed to improve the delivery of various drugs. For example, solid lipid nanoparticles (SLNs) modified with borneol significantly increased the brain distribution of ganciclovir (B1264) compared to a standard ganciclovir injection or unmodified SLNs. tandfonline.com In another study, a brain glioma-targeting delivery system was created using a polyamidoamine (PAMAM) dendrimer modified with both borneol and folic acid to deliver doxorubicin (FA-BO-PAMAM/DOX). nih.govtandfonline.com The borneol modification boosted BBB permeability, increased the bioavailability of doxorubicin, and enhanced its anti-tumor effect. nih.govtandfonline.com
Nanoemulsions: Microemulsion-based transdermal systems incorporating borneol have been shown to enhance the absorption and brain distribution of tetramethylpyrazine. frontiersin.org
Liposomes: Liposomes have also been modified with borneol to improve drug delivery. A lipid-protein nanocomplex co-encapsulating borneol and paclitaxel, termed BP-liprosome, demonstrated a longer release profile and higher accumulation in brain tumor lesions compared to liposomes without borneol. tandfonline.com This formulation resulted in a significantly higher anti-tumor efficacy. tandfonline.com
Table 4: Examples of this compound Modified Nanocarriers
| Nanocarrier Type | Drug | Key Findings |
|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Ganciclovir | Significantly increased brain distribution. tandfonline.com |
| PAMAM Dendrimer | Doxorubicin | Boosted BBB permeability, increased bioavailability, and enhanced anti-tumor efficacy. nih.govtandfonline.com |
| Microemulsion | Tetramethylpyrazine | Enhanced transdermal absorption and brain distribution. frontiersin.org |
| Liposome (BP-liprosome) | Paclitaxel | Longer release, higher accumulation in brain tumors, and greater anti-tumor efficacy. tandfonline.com |
Hydrogels for Biomedical Applications
While extensive research has focused on borneol's role in nanocarriers for systemic drug delivery, its application in hydrogel formulations for biomedical purposes is an emerging area. Hydrogels are three-dimensional, water-swollen polymer networks that can be used for a variety of biomedical applications, including wound healing and controlled drug release.
Borneol's known anti-inflammatory, analgesic, and antimicrobial properties make it a promising candidate for incorporation into hydrogels designed for topical or localized applications. researchgate.net For instance, its traditional use in treating skin conditions and promoting tissue regeneration suggests potential benefits in wound-healing hydrogel formulations. researchgate.net The ability of borneol to enhance the permeation of other drugs could also be leveraged in hydrogel systems to improve the local delivery of therapeutic agents through the skin or other tissues. taylorandfrancis.com
Polymer Coatings with Enhanced Permeation
The incorporation of this compound into polymer coatings represents a strategic approach to improving the delivery of therapeutic agents through biological membranes. Polymeric coatings can be designed to provide controlled or sustained release of a drug, and the inclusion of a permeation enhancer like this compound within the polymer matrix can significantly increase the transport of the released drug into target tissues. This strategy has been explored in various applications, from ocular drug delivery systems to transdermal patches. The polymer serves as a stable reservoir for both the drug and the enhancer, releasing them in proximity to the biological barrier to be crossed.
Research has demonstrated the efficacy of this compound in polymer-based systems. For instance, studies on nanoparticles formulated with the biodegradable polymer poly(lactic-co-glycolic acid) (PLGA) have shown that the presence of borneol can substantially increase the oral bioavailability of an encapsulated drug. researchgate.nettandfonline.com The mechanism is thought to involve borneol's ability to enhance transport across the intestinal epithelium, particularly for smaller nanoparticles. researchgate.nettandfonline.com
In the field of ocular drug delivery, this compound has been integrated into polymeric coatings for contact lenses. core.ac.uk A study involving electrospun timolol maleate-loaded polymeric nanofibers for contact lens coatings found that formulations containing borneol exhibited the most promising results for sustained release. core.ac.uk Specifically, the nanofibers with borneol released approximately 20% more of the drug compared to fibers without any permeation enhancer. core.ac.uk Thermal analysis of these nanofibers confirmed that the drug was molecularly distributed in an amorphous state throughout the polymer matrix. core.ac.uk The enhancement mechanism in the cornea is suggested to be the loosening of tight junctions between epithelial cells, which facilitates the passage of hydrophilic drugs through the paracellular route. frontiersin.org Another application in ophthalmology is the use of a soluble borneol-based antibacterial coating on keratoprosthesis surfaces, fabricated using electrospinning technology. tandfonline.com This system demonstrated a 100% release ratio of borneol within 125 minutes. tandfonline.com
The fundamental mechanism by which this compound enhances permeation from a polymer coating relates to its interaction with the lipid bilayers of cellular membranes, such as the stratum corneum of the skin or the corneal epithelium. mdpi.commdpi.comnih.gov Upon release from the polymer matrix, borneol molecules interact with the lipid components of the cells. nih.gov This interaction can disrupt the highly ordered structure of the lipid alkyl chains, making the membrane more fluid and permeable. mdpi.comacs.org Molecular dynamics simulations have indicated that borneol can induce the formation of transient pores in the lipid bilayer and increase the diffusion coefficient of co-administered drugs. mdpi.com This multi-faceted mechanism, which includes both the disruption of the membrane bilayer and an increase in drug diffusivity, contributes to its effectiveness as a permeation enhancer when delivered from a polymer coating. mdpi.com
Advanced systems have been developed where borneol is not just physically mixed into the polymer but is an integral part of the polymer structure itself. For example, ROS-responsive, borneol-based amphiphilic polymeric nanoparticles have been constructed where borneol serves as a brain-targeting ligand and a component of the hydrophobic core. nih.gov This sophisticated design allows for highly targeted delivery and response to specific physiological cues. nih.gov
The following table summarizes key research findings on polymer systems incorporating this compound for enhanced permeation and delivery.
| Polymer System | Drug / Active Agent | Key Findings |
| Electrospun Polymeric Contact Lens Coating | Timolol maleate | Borneol-containing nanofibers showed the most promising sustained release profile, releasing 20% more drug compared to enhancer-free fibers. core.ac.uk |
| Electrospun PVP Coating on Keratoprosthesis | Borneol | The coating provided a 100% release ratio of borneol within 125 minutes and exhibited surface antibacterial properties. tandfonline.com |
| PLGA Nanoparticles (50-100 nm) | 9-nitrocamptothecin | Co-administration with borneol significantly enhanced the oral bioavailability of the encapsulated drug. researchgate.nettandfonline.com The relative bioavailability of the nanoparticles with borneol was 150% compared to the same nanoparticles without borneol. frontiersin.org |
| Borneol-based Amphiphilic Polymeric Micelles | BAPTA-AM | The nanoformulation, with borneol as part of the polymer structure, achieved high brain biodistribution (12.7% of the injected dose per gram after 3 hours). nih.gov |
| Chitosan-based Layer-by-Layer Coating | Borneol Derivatives | A novel bactericidal material was developed by grafting borneol derivatives onto glycol chitosan, demonstrating the versatility of borneol in functional polymer coatings. mdpi.com The modification aimed to leverage borneol's stereochemistry for antimicrobial properties. mdpi.com |
Synthesis and Derivatization in Research
Synthetic Routes and Enantioselective Synthesis
(+)-Borneol can be synthesized through several routes, with the reduction of camphor (B46023) being a common method. wikipedia.orgscentspiracy.com The Meerwein-Ponndorf-Verley reduction of camphor produces borneol, and when starting with (+)-camphor, the products are this compound and (-)-isoborneol. wikipedia.org Another approach involves the reduction of camphor with sodium borohydride, which primarily yields the diastereomer isoborneol (B83184). wikipedia.orgwpmucdn.com Industrial synthesis often starts from α-pinene or involves the chemical transformation of camphor and turpentine (B1165885) oil. scentspiracy.comfrontiersin.org
Biosynthetically, this compound is produced from geranyl pyrophosphate (GPP). researchgate.net An enzyme, (+)-bornyl diphosphate (B83284) synthase, catalyzes the conversion of GPP to (+)-bornyl diphosphate, which is then hydrolyzed to this compound. wikipedia.org
Enantioselective synthesis is crucial as different stereoisomers can exhibit distinct biological activities. patsnap.com The stereospecificity of borneol dehydrogenases, enzymes that oxidize borneol to camphor, has been studied to develop enzymatic routes for separating borneol enantiomers. nih.gov While some borneol dehydrogenases from plants and bacteria lack significant enantiospecificity, researchers have identified highly specific borneol-type dehydrogenases that can facilitate the kinetic resolution of borneol and isoborneol. nih.gov
Synthesis of Novel Borneol Derivatives
To explore and enhance the biological activities of borneol, researchers have synthesized a variety of derivatives. rsc.orgnih.gov The primary approach involves the preparation of different borneol esters. rsc.orgnih.gov
A significant area of research has focused on the synthesis of ester derivatives of borneol and the evaluation of their structure-activity relationships (SAR). rsc.orgnih.gov These esters have been investigated for various biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netresearchgate.net
The general synthesis of these ester derivatives often involves the reaction of borneol with various acid chlorides or carboxylic acids. nih.govresearchgate.net For instance, bornyl NSAID esters have been synthesized from non-steroidal anti-inflammatory drugs like naproxen (B1676952) and ketoprofen (B1673614). eurekaselect.com These derivatives demonstrated increased transdermal permeation compared to the parent drugs while retaining their inhibitory activity against cyclooxygenase (COX) enzymes. eurekaselect.com
SAR studies have revealed key insights. For example, in a series of cinnamic acid derivatives, the presence of ortho-dihydroxy groups on the aromatic ring combined with a lipophilic residue was found to be important for optimal binding to human neutrophil elastase. ingentaconnect.com In another study of caffeic acid bornyl ester derivatives, the bornyl moiety was identified as crucial for antileishmanial activity. mdpi.com The activity was preserved when borneol was substituted with other bulky groups like thymol (B1683141) or menthol. mdpi.com Lipophilicity has also been identified as a key factor influencing the larvicidal activity of (-)-borneol (B1667373) esters. nih.gov
Table 1: Examples of this compound Ester Derivatives and their Reported Activities
| Derivative Name | Parent Compound | Reported Biological Activity |
| Bornyl caffeate | Caffeic acid | Inhibition of human neutrophil elastase ingentaconnect.com |
| Bornyl naproxen ester | Naproxen | Anti-inflammatory, enhanced transdermal permeation eurekaselect.com |
| Bornyl ketoprofen ester | Ketoprofen | Anti-inflammatory, enhanced transdermal permeation eurekaselect.com |
| Bornyl 3,4-dimethoxybenzoate | 3,4-dimethoxybenzoic acid | Antibacterial and antifungal aminer.cn |
| (-)-Bornyl chloroacetate | Chloroacetic acid | Larvicidal against Aedes aegypti nih.gov |
The introduction of nitrogen-containing heterocyclic fragments into the borneol structure has been a successful strategy for developing new biologically active compounds. rsc.orgnih.gov These derivatives are typically synthesized by first preparing a haloacyl ester of borneol, which then undergoes a nucleophilic substitution reaction with a nitrogen-containing heterocycle like morpholine (B109124), piperazine, or piperidine. rsc.orgnih.govmdpi.com
These derivatives have shown significant potential as antiviral agents. rsc.orgnih.gov For instance, a series of heterocyclic derivatives of (-)-borneol were synthesized and tested against the influenza A virus. nih.gov Compounds containing a morpholine fragment were found to be the most potent inhibitors. rsc.orgnih.gov Further studies have explored these derivatives as inhibitors of other viruses, including the Marburg virus and respiratory syncytial virus (RSV). mdpi.comscispace.com In the case of RSV, (-)-borneol esters containing a morpholine moiety showed high activity, and derivatives with methyl groups on the nitrogen atom of an alicyclic substituent were also found to be potent. nih.gov
Table 2: Examples of Nitrogen-Containing Heterocyclic Derivatives of Borneol and their Antiviral Activity
| Heterocyclic Moiety | Linker | Target Virus | Key Findings |
| Morpholine | Acetyl | Influenza A (H1N1) | High antiviral activity and selectivity rsc.orgnih.gov |
| 1-Methylpiperazine | Acetyl | Influenza A (H1N1) | Moderate antiviral activity rsc.orgrsc.org |
| Methylpiperidine | Not specified | Marburg virus | High virus-specific inhibitory activity scispace.com |
| Morpholine | Propanoyl | Respiratory Syncytial Virus (RSV) | High activity and low toxicity nih.gov |
| N,N-Dimethylamine | Propanoyl | Respiratory Syncytial Virus (RSV) | Most potent in its series with high selectivity nih.gov |
Ester Derivatives and their Structure-Activity Relationships (SAR)
Impact of Stereochemistry on Biological Activity
The stereochemistry of borneol and its derivatives plays a critical role in their biological activity. rsc.orgresearchgate.net The two enantiomers, this compound and (-)-borneol, can exhibit different pharmacological and pharmacokinetic properties. patsnap.commdpi.com
For instance, studies on the GABAergic system have shown that both enantiomers of borneol act as positive modulators of GABAᴀ receptors, though their potencies can differ. rsc.orgbiomol.com The neuroprotective effects of D-borneol against glutamate-induced injury have been linked to the activation of GABAᴀ receptors. frontiersin.org
The importance of stereochemistry is also evident in the antiviral activity of borneol derivatives. In a study on influenza virus inhibitors, two optical isomers of a borneol derivative with a short linker showed a tenfold difference in their IC₅₀ values, highlighting the critical significance of stereochemistry for antiviral activity. rsc.org However, for derivatives with a longer linker, the stereochemistry did not appear to be as important for activity. rsc.org
Furthermore, the chiral stereochemical structure of borneol is thought to contribute to its anti-adhesion mechanism against bacteria by hindering bacterial surface recognition. acs.orgresearchgate.net Polymers based on borneol have demonstrated superior antibacterial adhesion properties attributed to the specific stereochemistry on the material's surface. researchgate.net
Analytical Methodologies for + Borneol and Its Metabolites
Chromatographic Techniques (GC-MS, HPLC)
Chromatographic methods are the cornerstone for the separation and analysis of (+)-borneol and its related compounds from complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like borneol. oup.comnih.gov It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. In GC, the sample is vaporized and passed through a capillary column, where individual components are separated based on their boiling points and interactions with the stationary phase. nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. researchgate.net
GC-MS has been successfully applied for the simultaneous determination of borneol and its primary metabolite, camphor (B46023), in plasma samples. researchgate.netnih.gov This methodology is essential for pharmacokinetic studies, allowing researchers to track the absorption, distribution, metabolism, and excretion of borneol over time. nih.gov For instance, a validated GC-MS method was developed to quantify natural borneol (NB) and camphor in rat plasma, utilizing a single liquid-liquid extraction for sample preparation and selected ion monitoring (SIM) for detection. researchgate.netnih.gov The mass-to-charge ratios (m/z) of 95 for both borneol and camphor were used for quantification. researchgate.net Furthermore, GC-MS/MS, a tandem mass spectrometry technique, offers even greater sensitivity and specificity for quantifying borneol and other compounds in complex biological samples. sci-hub.se
Several studies have detailed the specific conditions for GC analysis of borneol. Typical methods involve using a capillary column like an HP-5MS or Rtx-5MS. researchgate.netnih.govnih.gov The oven temperature is programmed to increase gradually to ensure optimal separation of the analytes. nih.gov For example, one method started at an initial temperature of 105°C, held for 8 minutes, then ramped up to 185°C. nih.gov
High-Performance Liquid Chromatography (HPLC) is another key chromatographic technique, though its application to borneol is less direct than GC due to borneol's volatility and lack of a strong UV chromophore. google.com However, HPLC methods have been developed, often employing a differential refractive index detector or derivatization to enable detection. google.com HPLC is particularly useful for analyzing less volatile metabolites or for simultaneous analysis of borneol with other non-volatile compounds in a formulation. nih.govmdpi.com One patented HPLC method describes the simultaneous determination of borneol, camphor, and isoborneol (B83184) using a C18 column and a mobile phase consisting of acetonitrile (B52724) and a phosphoric acid solution. google.com
The table below summarizes typical parameters used in chromatographic analyses of borneol.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Column | HP-5MS, Rtx-5MS, Techcomp TM-1701 nih.govresearchgate.netnih.govnih.gov | C18 column google.com |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) researchgate.netnih.gov | Differential Refractive Index Detector google.com |
| Mobile Phase/Carrier Gas | Helium, Nitrogen nih.govnih.gov | Acetonitrile/Phosphoric acid solution, Methanol (B129727)/Phosphoric acid solution google.com |
| Sample Preparation | Liquid-liquid extraction with solvents like ethyl acetate (B1210297) or n-hexane oup.comresearchgate.net | Dissolution in a suitable solvent like methanol google.com |
| Application | Pharmacokinetic studies, metabolite identification, quantification in biological matrices nih.govnih.gov | Simultaneous analysis with other compounds, quality control nih.govgoogle.com |
Spectroscopic Methods (Infrared, NMR)
Spectroscopic techniques provide valuable information about the molecular structure and functional groups of this compound.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. When a compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule. For borneol, the IR spectrum will show a prominent broad peak corresponding to the hydroxyl (-OH) group, a key functional group. scribd.com The presence of this peak helps to confirm the identity of borneol. thermofisher.comthermofisher.com Fourier Transform Infrared (FTIR) spectroscopy is a modern version of this technique that provides higher resolution and sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR) are the most common types. The ¹H NMR spectrum of borneol provides information about the different types of protons in the molecule and their chemical environment. magritek.com For example, the proton attached to the carbon bearing the hydroxyl group gives a characteristic signal at a specific chemical shift (ppm value). scribd.commagritek.com In one study, the diagnostic signal for borneol in a mixture was observed as a multiplet at 4.0 ppm. magritek.commagritek.com NMR can also be used to determine the ratio of borneol to its isomer, isoborneol, in a mixture without needing to physically separate them first. magritek.com
The following table highlights the key information obtained from spectroscopic analysis of borneol.
| Spectroscopic Method | Information Provided | Key Features for this compound |
| Infrared (IR) Spectroscopy | Identification of functional groups | Broad absorption band for the hydroxyl (-OH) group scribd.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure, stereochemistry, and purity | Characteristic chemical shifts for specific protons, enabling differentiation from isomers like isoborneol magritek.com |
Optical Rotation Analysis
Optical rotation is a critical analytical technique for distinguishing between the different stereoisomers of borneol, specifically this compound and (-)-borneol (B1667373). These enantiomers are non-superimposable mirror images of each other and will rotate the plane of polarized light in equal but opposite directions.
A polarimeter is used to measure the specific rotation ([α]) of a chiral compound. The specific rotation is a physical constant for a pure enantiomer under defined conditions (e.g., temperature, wavelength of light, solvent, and concentration). For (-)-borneol, the specific optical rotation is typically reported as being between -34.7° and -37.7° when measured at 20°C using the sodium D-line (589 nm) with a concentration of 5 g/100 mL in ethanol. avantorsciences.com Other sources report values around -35.3°. mpbio.comsigmaaldrich.com Consequently, this compound will have a specific rotation of the same magnitude but with a positive sign. This analysis is fundamental for confirming the enantiomeric identity and purity of a borneol sample. thermofisher.com
Bioanalytical Methods for Pharmacokinetic Studies
Bioanalytical methods are essential for measuring the concentration of this compound and its metabolites in biological fluids like plasma and tissues, which is a prerequisite for conducting pharmacokinetic studies. tandfonline.com These studies investigate how the body processes the compound over time.
As mentioned previously, GC-MS is the predominant technique for these studies due to its high sensitivity and specificity. researchgate.netnih.gov The development of a robust bioanalytical method involves several key steps:
Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Liquid-liquid extraction is a common method, where a solvent like ethyl acetate or n-hexane is used to selectively extract borneol and its metabolites from the plasma. oup.comresearchgate.net An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is often added at the beginning of the extraction process to account for any loss during sample preparation. nih.gov
Method Validation: The analytical method must be rigorously validated to ensure its reliability. Validation parameters include linearity (the range over which the response is proportional to the concentration), accuracy (how close the measured value is to the true value), precision (the reproducibility of the measurement), and recovery (the efficiency of the extraction process). nih.govnih.gov For example, one GC-FID method demonstrated linearity in the range of 0.11–84.24 μg/ml for borneol in plasma, with recoveries in the range of 85%–115%. nih.gov
Application to Pharmacokinetic Studies: Once validated, the method can be used to analyze samples collected at various time points after administration of borneol. nih.gov The resulting concentration-time data is then used to calculate key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC). nih.govnih.gov
Studies have successfully used these methods to compare the pharmacokinetics of borneol following different administration routes (e.g., oral, intravenous, intranasal) and to investigate the effects of borneol on the pharmacokinetics of other co-administered drugs. nih.govspandidos-publications.com For instance, a sensitive GC-MS method was developed for the simultaneous determination of borneol and its metabolite camphor in rat plasma, which was then applied to a pharmacokinetic study after oral administration. nih.gov Research has also developed methods with very low limits of quantification, such as 0.98 nmol/L for borneol, isoborneol, and camphor in plasma, which is significantly more sensitive than previously reported assays. researchgate.net
The table below outlines the key aspects of bioanalytical methods for borneol.
| Aspect | Description | Example |
| Primary Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Simultaneous determination of borneol and camphor in rat plasma nih.gov |
| Sample Preparation | Liquid-liquid extraction | Use of ethyl acetate or n-hexane to extract analytes from plasma oup.comresearchgate.net |
| Validation Parameters | Linearity, accuracy, precision, recovery, limit of quantification (LOQ) | Linearity range of 10.0–5000 ng/mL for borneol with a LOQ of 10 ng/mL sci-hub.se |
| Pharmacokinetic Parameters | Cmax, Tmax, AUC | Comparison of these parameters after oral, intravenous, and intranasal administration nih.gov |
Ecological and Environmental Role of + Borneol
Role in Plant Defense Mechanisms
Plants synthesize a variety of secondary metabolites, including terpenoids like (+)-borneol, which are not essential for growth and development but are crucial for survival in their environment. researchgate.net These compounds form a primary line of defense against a wide array of threats. researchgate.netresearchgate.net
This compound is a component of the essential oils of numerous plant species, where it contributes to the plant's defense against pathogens and herbivores. ontosight.airoyalqueenseeds.com Its presence in plants like the camphor (B46023) tree, rosemary, and various members of the sage family is part of their natural defense strategy. royalqueenseeds.comlemonimport.comjscimedcentral.com The compound can deter feeding by insects and inhibit the growth of pathogenic fungi and bacteria. researchgate.netontosight.ai
Research has shown that volatile organic compounds, including borneol, can induce defense-related gene expression in neighboring plants. tandfonline.com For instance, exposure to borneol has been observed to affect root growth in Arabidopsis thaliana seedlings, suggesting a role in plant-plant signaling and potentially in allelopathic interactions, where one plant inhibits the growth of another. ontosight.aitandfonline.com Studies on Arabidopsis have demonstrated that the plant responds differently to the stereoisomers of borneol, indicating a specific recognition mechanism. tandfonline.com Furthermore, in response to environmental stressors like a petroleum spill, the metabolism of terpenes, including borneol, can be altered in plants such as Suaeda salsa, highlighting their role in stress response. ontosight.ai
The following table summarizes the defensive functions of this compound in various plant species.
| Plant Species | Defensive Role of this compound |
| Arabidopsis thaliana | Affects root growth, suggesting a role in plant-plant signaling and allelopathy. tandfonline.com |
| Camphor tree (Cinnamomum camphora) | Contributes to the tree's natural defense against insects and pathogens. royalqueenseeds.comlemonimport.com |
| Rosemary (Rosmarinus officinalis) | Component of essential oil with repellent activity against insects. jscimedcentral.com |
| Sage (Salvia spp.) | Part of the plant's chemical defense against herbivores and pathogens. royalqueenseeds.combiorxiv.org |
| Blumea balsamifera | The primary source for natural (-)-borneol (B1667373), used for its medicinal and defensive properties. weebly.comfrontiersin.org |
Interactions with Insects and Other Organisms
The ecological role of this compound extends beyond plant defense to intricate interactions with insects and other organisms. The same compound that repels herbivores can act as an attractant for other insects, such as pollinators or natural enemies of herbivores. ontosight.ai
Repellent Activity: this compound is widely recognized for its insect-repellent properties. lemonimport.comforeverest.net It is effective against a broad range of insects, including mosquitoes, ticks, fleas, fungus gnats, booklice, and fire ants. lemonimport.comforeverest.netnih.gov This repellency is mediated through the insect's olfactory system. nih.gov In culicine mosquitoes, such as Aedes aegypti, borneol activates a specific olfactory receptor (OR49), triggering an avoidance response. nih.govresearchgate.net Interestingly, the repellent effect of borneol can be dose-dependent and may vary between different insect species and even between the enantiomers of borneol. jscimedcentral.com For example, in Aedes albopictus, both this compound and (-)-borneol exhibit repellent activity, with this compound showing slightly higher efficacy at certain concentrations. jscimedcentral.com
Attractant Activity: Conversely, this compound can act as an attractant for certain insects. For the tachinid fly Cyzenis albicans, a parasitoid of the winter moth, borneol is a key volatile compound from oak foliage that attracts the fly to its host's habitat. cambridge.org This demonstrates a tritrophic interaction where the plant's volatile compound benefits the natural enemy of a herbivore. Additionally, in some cases, borneol can be a component of insect pheromones. For the shield bug Orsilochides leucoptera, a combination of camphor and borneol functions as a male-produced sex pheromone. researchgate.net
The table below details some of the known interactions of this compound with various insects.
| Insect Species | Type of Interaction | Details |
| Aedes aegypti (Yellow Fever Mosquito) | Repellent | Activates the OR49 olfactory receptor, leading to avoidance behavior. nih.govresearchgate.net |
| Aedes albopictus (Asian Tiger Mosquito) | Repellent | Both enantiomers show repellent activity, with this compound being slightly more potent at certain doses. jscimedcentral.com |
| Culex quinquefasciatus (Southern House Mosquito) | Repellent | Borneol elicits a repellent response. nih.gov |
| Anopheles stephensi | Repellent | Borneol demonstrates repellent properties against this malaria vector. nih.gov |
| Fungus Gnats | Repellent | Borneol acts as a broad-acting insect repellent against these pests. nih.gov |
| Liposcelis bostrychophila (Booklouse) | Repellent | Shows repellency towards this common pest. nih.gov |
| Fire Ants | Repellent | Borneol has been identified as a repellent for fire ants. nih.gov |
| Cyzenis albicans (Tachinid Fly) | Attractant | Attracted to borneol from oak foliage, its host's habitat. cambridge.org |
| Orsilochides leucoptera (Shield Bug) | Pheromone Component | Camphor and borneol together act as a male-produced sex pheromone. researchgate.net |
Clinical and Preclinical Research Applications
Animal Models of Disease
Preclinical studies utilizing animal models have been instrumental in exploring the therapeutic potential of (+)-Borneol across a spectrum of diseases. These studies provide a foundational understanding of its in vivo effects and mechanisms of action.
In models of neuropathic and chronic inflammatory pain , this compound has demonstrated significant anti-hyperalgesic effects. nih.gov Research in mice suggests that these effects may be mediated by enhancing GABAergic transmission in the spinal cord through the GABAA receptor. nih.gov
The neuroprotective properties of this compound have been extensively studied in the context of ischemic stroke . frontiersin.orgresearchgate.net In various rodent models, including transient global cerebral ischemia and photochemical-mediated cerebral ischemia, borneol has been shown to improve cerebral blood flow and reduce neuronal injury. frontiersin.org Its mechanisms in this context are multifaceted, involving the inhibition of neuronal excitotoxicity, reduction of Ca2+ overload, and antagonism of blood-brain barrier (BBB) injury. frontiersin.org Furthermore, in the later stages of stroke recovery, borneol appears to promote neurogenesis and angiogenesis. frontiersin.orgresearchgate.net A systematic review of preclinical studies confirmed that borneol administration significantly decreases BBB permeability during cerebral ischemic injury, improves neurological function, and reduces the area of cerebral infarction. researchgate.net
In the realm of epilepsy , this compound has shown promise in reducing seizure activity. frontiersin.orgajol.info In mouse models, it has been effective against both pentylenetetrazole (PTZ)-induced and maximal electroshock (MES)-induced seizures. ajol.info The anticonvulsant activity is thought to involve the GABAergic system. ajol.info More recent studies in mouse models of mesial temporal lobe epilepsy (MTLE) indicate that this compound can inhibit neuroinflammation and apoptosis in the hippocampus. frontiersin.org Specifically, it appears to suppress the activation of microglia and the TLR4-NFκB signaling pathway. frontiersin.org Electrophysiological studies in mouse brain slices have further revealed that this compound can suppress high-frequency burst firing of neurons and decrease glutamatergic synaptic transmission. researchgate.net
This compound has also been investigated for its ability to enhance the delivery of other drugs to the central nervous system. It has been shown to increase the brain bioavailability of various compounds, including some classic antiseizure medications like phenobarbital (B1680315) and valproic acid in mouse models. mdpi.com This effect is largely attributed to its ability to transiently open the blood-brain barrier. researchgate.netmdpi.com
Animal models of addiction have also been employed to study borneol's effects. In mice, synthetic (–)-Borneol was evaluated for its impact on morphine addiction and withdrawal, showing potential in these preclinical paradigms. mdpi.com
Furthermore, studies on anxiety in mice have demonstrated the anxiolytic and sedative effects of (–)-Borneol, with evidence suggesting interaction with the GABAA receptor. mdpi.com
Finally, in a traumatic brain injury (TBI) model, borneol treatment was reported to reduce the expression of MMP-9 and increase the expression of tight junction proteins, thereby improving BBB integrity and reducing brain edema. amegroups.org
Interactive Table: Summary of this compound Research in Animal Models
| Disease/Condition | Animal Model | Key Findings |
|---|---|---|
| Neuropathic & Inflammatory Pain | Mice | Alleviated mechanical hyperalgesia, likely via enhanced GABAergic transmission. nih.gov |
| Ischemic Stroke | Rats, Mice | Improved cerebral blood flow, reduced neuronal injury, promoted neurogenesis and angiogenesis. frontiersin.orgresearchgate.net |
| Epilepsy | Mice | Increased latency to seizures, prevented tonic convulsions, inhibited neuroinflammation. frontiersin.orgajol.info |
| Drug Delivery | Mice | Enhanced brain bioavailability of co-administered drugs like phenobarbital and valproic acid. mdpi.com |
| Morphine Addiction | Mice | Showed potential in preclinical models of addiction and withdrawal. mdpi.com |
| Anxiety | Mice | Demonstrated anxiolytic and sedative effects, likely through GABAA receptor interaction. mdpi.com |
| Traumatic Brain Injury | Rats | Reduced brain edema and improved BBB integrity. amegroups.org |
In Vitro Studies
In vitro research has been crucial for dissecting the cellular and molecular mechanisms underlying the observed effects of this compound in animal models. These studies often utilize cell cultures and isolated systems to pinpoint specific biological activities.
A significant area of in vitro investigation has been the effect of borneol on the blood-brain barrier (BBB) . Using in vitro BBB models, such as those with brain microvascular endothelial cells (BMECs), studies have shown that borneol can increase the permeability of the BBB. mdpi.com This is achieved, in part, by loosening the tight junctions between endothelial cells and reducing the expression of efflux proteins like P-glycoprotein (P-gp). mdpi.comfrontiersin.org The downregulation of P-gp function by borneol appears to be mediated through the NF-κB signaling pathway. mdpi.com This mechanism enhances the transport of P-gp substrates across the BBB. mdpi.com
The neuroprotective effects of borneol have also been explored in vitro. In primary cortical neurons subjected to oxygen-glucose deprivation/reperfusion (OGD/R), an in vitro model of ischemia, borneol inhibited the activity and expression of inducible nitric oxide synthase (iNOS), thereby reducing the production of harmful nitric oxide. frontiersin.org Furthermore, D-borneol has shown neuroprotective effects against glutamate-induced injury in primary neuronal cultures, an effect consistent with the activation of the GABAA receptor. frontiersin.org
In the context of epilepsy , in vitro studies using kainic acid-induced microglia models have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and nitric oxide. frontiersin.org It also suppresses the activation of the TLR4-NFκB signaling pathway in these cells. frontiersin.org
The anti-inflammatory properties of borneol have been observed in various in vitro systems. For instance, borneol has been shown to inhibit the chemotaxis of human neutrophils. mdpi.com It also suppressed the expression of pro-inflammatory cytokine mRNA in models of colonic inflammation. mdpi.com
Regarding its potential as an antimicrobial agent , in vitro studies have shown that both enantiomeric forms of borneol exhibit activity against bacteria such as Bacillus cereus, Escherichia coli, and Staphylococcus aureus. mdpi.com
Furthermore, in vitro studies with rat liver microsomes have been used to identify the metabolites of borneol, with camphor (B46023) being the main metabolite. taylorandfrancis.com
Finally, in the context of cancer , natural borneol has been shown to sensitize human glioma cells to cisplatin-induced apoptosis by triggering ROS-mediated oxidative damage and regulating the MAPKs and PI3K/AKT pathways. taylorandfrancis.com
Interactive Table: Summary of In Vitro Research on this compound
| Research Area | In Vitro Model | Key Findings |
|---|---|---|
| Blood-Brain Barrier Permeability | Brain Microvascular Endothelial Cells (BMECs) | Increased permeability by loosening tight junctions and down-regulating P-glycoprotein via NF-κB pathway. mdpi.comfrontiersin.org |
| Neuroprotection (Ischemia) | Primary Cortical Neurons (OGD/R model) | Inhibited iNOS activity and expression, protected against glutamate-induced injury. frontiersin.org |
| Neuroinflammation (Epilepsy) | Microglia (Kainic acid-induced) | Inhibited pro-inflammatory cytokine and nitric oxide production, suppressed TLR4-NFκB pathway. frontiersin.org |
| Anti-inflammation | Human Neutrophils | Inhibited fMLF-induced chemotaxis. mdpi.com |
| Antimicrobial Activity | Bacterial Cultures (B. cereus, E. coli, S. aureus) | Exhibited antimicrobial activity. mdpi.com |
| Cancer (Glioma) | Human Glioma Cells | Sensitized cells to cisplatin-induced apoptosis. taylorandfrancis.com |
Limitations and Future Directions in Clinical Translation
Despite the promising preclinical data, the translation of this compound into clinical practice faces several hurdles. A significant challenge is the limited number of high-quality clinical studies to validate its efficacy and safety in humans. embopress.orgembopress.org While some clinical trials have reported increased CNS concentrations of certain drugs when co-administered with borneol, a lack of sufficient evidence and a clear understanding of its mechanisms in humans have restricted its broader clinical application. nih.gov
The dual nature of borneol's effect on the blood-brain barrier—enhancing permeability for drug delivery while also showing protective effects to maintain its integrity under pathological conditions—requires further investigation to be harnessed effectively and safely in a clinical setting. amegroups.orgjefferson.edunih.gov The optimal dosing and timing to achieve the desired effect without causing adverse reactions need to be carefully determined.
Future research should focus on conducting rigorous, well-designed clinical trials to establish the analgesic and neuroprotective efficacy of this compound. embopress.org Further mechanistic studies are needed to fully elucidate its molecular targets and signaling pathways in human cells and tissues. Investigating the potential for synergistic effects when combined with other therapeutic agents for conditions like epilepsy, stroke, and cancer is also a promising avenue. mdpi.comtaylorandfrancis.comnih.gov
The development of novel drug delivery systems, such as borneol-modified nanocarriers, may help overcome some of the challenges related to bioavailability and targeted delivery, potentially enhancing its therapeutic efficacy while minimizing systemic side effects. frontiersin.orgnih.gov However, the low efficiency of nanoparticle delivery to target sites remains a significant obstacle to the clinical translation of such nanomedicines. nih.gov
Q & A
Q. How can researchers reconcile discrepancies between in vitro and in vivo neuroprotective effects of this compound?
- Methodological Answer : Conduct interspecies pharmacokinetic studies (rodent vs. primate) to assess blood-brain barrier penetration. Use PET imaging with radiolabeled this compound analogs. Pair with transcriptomic profiling of brain tissue to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
